molecular formula C13H17NO3S B565297 N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

カタログ番号: B565297
分子量: 270.36 g/mol
InChIキー: PMCBFFLCBUOZER-NQNNWHPSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO3S and its molecular weight is 270.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2R)-3-(2,5-dimethylphenyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-8-4-5-9(2)12(6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCBFFLCBUOZER-NQNNWHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSC1=C(C=CC(=C1)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 is the deuterated form of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, a mercapturic acid derivative. This isotopically labeled compound serves as a crucial internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1] Its utility is particularly significant in the field of toxicology and drug metabolism, where it is used to accurately measure exposure to its parent compound, 2,5-dimethylaniline.

2,5-Dimethylaniline, also known as 2,5-xylidine, is an aromatic amine employed in the manufacturing of dyes and other chemical products. Due to its potential toxicity, monitoring human exposure is critical. The un-labeled N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a metabolite of 2,5-dimethylaniline, and its detection in urine serves as a biomarker of exposure. The use of a stable isotope-labeled internal standard like the d3 variant is the gold standard for mitigating variability during sample preparation and analysis, thereby ensuring high accuracy and precision in quantification.

Physicochemical Properties

The following tables summarize the known quantitative data for this compound and its non-deuterated analogue.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 1331909-07-9[2][3]
Molecular Formula C13H14D3NO3S[2][4]
Molecular Weight 270.37 g/mol [4]
Appearance Pale Yellow Solid-
Storage Temperature 2-8°C
Country of Origin US

Table 2: Properties of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine (Non-deuterated)

PropertyValueSource
CAS Number 581076-70-2[2]
Molecular Formula C13H17NO3S-
Molecular Weight 267.35 g/mol -

Table 3: Solubility of N-acetyl-L-cysteine (NAC) - A structurally related compound

SolventSolubilitySource
Ethanol~50 mg/mL[5]
DMSO~50 mg/mL[5]
Dimethyl formamide~50 mg/mL[5]
PBS (pH 7.2)~30 mg/mL[5]

Metabolic Pathway of 2,5-Dimethylaniline

The formation of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a result of the biotransformation of 2,5-dimethylaniline. This metabolic process, known as the mercapturic acid pathway, is a major route for the detoxification of xenobiotics. The pathway involves the conjugation of the xenobiotic with glutathione, followed by a series of enzymatic modifications.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Mercapturic Acid Pathway) 2_5_DMA 2,5-Dimethylaniline N_OH_DMA N-hydroxy-2,5-dimethylaniline 2_5_DMA->N_OH_DMA N-hydroxylation (CYP450) GSH_conjugate Glutathione Conjugate N_OH_DMA->GSH_conjugate Glutathione S-transferase CysGly_conjugate Cysteinylglycine Conjugate GSH_conjugate->CysGly_conjugate γ-Glutamyltransferase Cys_conjugate Cysteine Conjugate CysGly_conjugate->Cys_conjugate Dipeptidase Mercapturic_acid N-Acetyl-S-(2,5-dimethylbenzene) -L-cysteine Cys_conjugate->Mercapturic_acid N-acetyltransferase Urinary_Excretion Urinary Excretion Mercapturic_acid->Urinary_Excretion

Biotransformation of 2,5-Dimethylaniline to its Mercapturic Acid Metabolite.

Synthesis Workflow

The synthesis of N-Acetyl-S-(aryl)-L-cysteine derivatives generally involves the acetylation of L-cysteine followed by conjugation with the aryl compound. For the deuterated version, a deuterated acetyl source is used.

G cluster_purification Purification L_Cysteine L-Cysteine N_Acetyl_L_Cysteine_d3 N-Acetyl-L-cysteine-d3 L_Cysteine->N_Acetyl_L_Cysteine_d3 Acetic_Anhydride_d6 Acetic Anhydride-d6 Acetic_Anhydride_d6->N_Acetyl_L_Cysteine_d3 Acetylation Final_Product N-Acetyl-S-(2,5-dimethylbenzene) -L-cysteine-d3 N_Acetyl_L_Cysteine_d3->Final_Product Activated_2_5_DMA Activated 2,5-dimethylbenzene derivative Activated_2_5_DMA->Final_Product Nucleophilic Substitution Purification Chromatography / Recrystallization Final_Product->Purification

General Synthesis Workflow for this compound.

Experimental Protocols

The primary application of this compound is as an internal standard in LC-MS/MS methods for the quantification of the corresponding non-deuterated metabolite in biological matrices such as urine.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
  • Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. To a 1 mL aliquot of urine, add a known concentration of this compound solution (e.g., 10 µL of a 1 µg/mL solution).

  • Hydrolysis (Optional): To measure total metabolite concentration (free and conjugated), enzymatic or chemical hydrolysis can be performed at this stage.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol (1 mL) and then water (1 mL) through the cartridge.

  • Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering hydrophilic compounds, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove other impurities.

  • Elution: Elute the analyte and the internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.

  • Quantification:

    • The concentration of the analyte in the samples is determined by calculating the peak area ratio of the analyte to the deuterated internal standard.

    • A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard.

G Urine_Sample Urine Sample Spike_IS Spike with N-Acetyl-S-(2,5-dimethylbenzene) -L-cysteine-d3 Urine_Sample->Spike_IS SPE Solid-Phase Extraction (SPE) Spike_IS->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Quantification Quantification LC_MS_MS->Quantification

Experimental Workflow for Quantification using a Deuterated Internal Standard.

Conclusion

This compound is an indispensable tool for researchers and scientists in the fields of toxicology, drug metabolism, and clinical chemistry. Its use as an internal standard in advanced analytical techniques like LC-MS/MS allows for the highly accurate and precise quantification of the corresponding non-deuterated metabolite, a key biomarker for exposure to 2,5-dimethylaniline. The detailed methodologies and data presented in this guide provide a comprehensive resource for the effective utilization of this compound in research and development settings.

References

An In-Depth Technical Guide to the Synthesis and Purification of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the isotopically labeled compound, N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3. This document details the synthetic pathway, experimental protocols, and purification strategies, supported by quantitative data and visualizations to aid in its practical application in research and development.

Introduction

This compound is a deuterated analog of N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine. The incorporation of deuterium isotopes in the N-acetyl group makes it a valuable internal standard for quantitative bioanalytical studies using mass spectrometry. Its structural similarity to metabolites of aromatic compounds makes it relevant in toxicology and drug metabolism research. This guide outlines a robust synthetic route and purification procedure to obtain this compound with high purity.

Synthetic Pathway

The synthesis of this compound is a two-step process commencing with the S-arylation of L-cysteine with a suitable 2,5-dimethylphenyl source, followed by N-acetylation using a deuterated acetylating agent.

A plausible and efficient synthetic route involves the initial preparation of S-(2,5-dimethylphenyl)-L-cysteine, which is then subjected to N-acetylation with acetic anhydride-d6.

Synthesis_Pathway cluster_step1 Step 1: S-Arylation cluster_step2 Step 2: N-Acetylation-d3 L-cysteine L-cysteine S-intermediate S-(2,5-dimethylphenyl)-L-cysteine L-cysteine->S-intermediate Diazotization/ Coupling 2,5-dimethylaniline 2,5-dimethylaniline 2,5-dimethylaniline->S-intermediate S-intermediate_2 S-(2,5-dimethylphenyl)-L-cysteine Final_Product This compound S-intermediate_2->Final_Product Acetylation Acetic_anhydride_d6 Acetic Anhydride-d6 Acetic_anhydride_d6->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of S-(2,5-dimethylphenyl)-L-cysteine (Intermediate)

This procedure is adapted from general methods for the synthesis of S-aryl-L-cysteine derivatives.

Materials:

  • L-cysteine

  • 2,5-dimethylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) oxide (Cu₂O)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Ethanol

  • Water

Procedure:

  • Diazotization: A solution of 2,5-dimethylaniline in aqueous hydrochloric acid is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

  • Thiolation: In a separate flask, L-cysteine is dissolved in an aqueous solution of sodium hydroxide. Copper(I) oxide is added to this solution.

  • Coupling Reaction: The freshly prepared diazonium salt solution is added slowly to the L-cysteine solution at a controlled temperature, typically between 10-20 °C. The reaction mixture is stirred for several hours at room temperature.

  • Work-up and Isolation: The reaction mixture is filtered to remove any solid byproducts. The pH of the filtrate is adjusted to the isoelectric point of S-(2,5-dimethylphenyl)-L-cysteine to precipitate the product. The crude product is collected by filtration, washed with cold water and diethyl ether, and then dried under vacuum.

Synthesis of this compound (Final Product)

This procedure is adapted from general methods for the N-acetylation of amino acids.

Materials:

  • S-(2,5-dimethylphenyl)-L-cysteine (from step 3.1)

  • Acetic anhydride-d6

  • A suitable solvent (e.g., acetic acid, or an aqueous basic solution)

  • Water

  • Ethyl acetate

Procedure:

  • Acetylation: S-(2,5-dimethylphenyl)-L-cysteine is dissolved in a suitable solvent. Acetic anhydride-d6 is added portion-wise to the solution, and the mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to acidic (pH 2-3) with hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Purification and Characterization

Purification is a critical step to ensure the high purity required for analytical standards.

Purification_Workflow Crude_Product Crude N-Acetyl-S-(2,5-dimethylbenzene) -L-cysteine-d3 Recrystallization Recrystallization (e.g., Ethyl Acetate/Hexanes) Crude_Product->Recrystallization Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Characterization Characterization (NMR, MS, Purity Analysis) Pure_Product->Characterization

Caption: General purification and characterization workflow.

Purification Methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial and is typically determined empirically. A solvent system in which the product is soluble at high temperatures and insoluble at low temperatures is ideal.

  • Column Chromatography: For more challenging purifications or to remove closely related impurities, silica gel column chromatography can be employed. A suitable eluent system (e.g., a gradient of methanol in dichloromethane) is used to separate the target compound from impurities.

Characterization:

The identity and purity of the final product should be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The absence of a signal for the N-acetyl protons in the ¹H NMR spectrum and the presence of a deuterated methyl carbon in the ¹³C NMR spectrum (if observable) would confirm the incorporation of deuterium.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The observed mass should correspond to the calculated mass of the deuterated compound.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is used to determine the purity of the final compound.

Data Presentation

The following tables summarize the key quantitative data for the target compound and its non-deuterated analog.

Table 1: Physicochemical Properties

PropertyThis compoundN-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine
CAS Number 1331909-07-9581076-70-2
Molecular Formula C₁₃H₁₄D₃NO₃SC₁₃H₁₇NO₃S
Molecular Weight 270.36 g/mol 267.34 g/mol
IUPAC Name (2R)-2-acetamido-d₃-3-(2,5-dimethylphenyl)sulfanylpropanoic acid(2R)-2-acetamido-3-(2,5-dimethylphenyl)sulfanylpropanoic acid

Table 2: Expected Analytical Data (Illustrative)

AnalysisExpected Results for this compoundReference Data for Non-deuterated Analog
¹H NMR Absence of singlet around δ 2.0 ppm (N-acetyl protons). Presence of signals for aromatic and cysteine backbone protons.Singlet around δ 2.0 ppm (3H, N-acetyl protons). Signals for aromatic and cysteine backbone protons.
Mass Spec (HRMS) [M+H]⁺ = 271.11 (calculated)[M+H]⁺ = 268.09 (calculated)
Purity (HPLC) >98%>98%

Note: The analytical data presented in Table 2 are illustrative and should be confirmed by experimental analysis of the synthesized compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The described two-step synthesis, involving S-arylation followed by deuterated N-acetylation, offers a reliable route to this valuable internal standard. Careful execution of the experimental protocols and rigorous purification are essential to obtain the high-purity material required for demanding analytical applications in drug development and scientific research.

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and metabolic pathways of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3. This deuterated mercapturic acid derivative is a valuable tool in analytical and drug metabolism studies, primarily utilized as an internal standard for the quantification of its non-deuterated counterpart, a metabolite of p-xylene and 2,5-dimethylphenol. This document details its physicochemical properties, outlines plausible synthetic and analytical methodologies, and elucidates its formation via the mercapturic acid pathway.

Core Chemical Properties

This compound is the deuterated form of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, with three deuterium atoms on the acetyl group. This isotopic labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification.

PropertyValueSource
Chemical Name This compound---
Synonyms N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine-d3; 2,5-DPMA-d3[1]
CAS Number 1331909-07-9[1]
Molecular Formula C13H14D3NO3S[1]
Molecular Weight 270.36 g/mol [1]
Appearance Pale Yellow Solid[1]
Storage Conditions 2-8°C Refrigerator, Under Inert Atmosphere[1]

Experimental Protocols

Synthesis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine

A plausible two-step synthesis for the non-deuterated parent compound is outlined below. The synthesis of the deuterated analog would follow a similar procedure, utilizing deuterated acetic anhydride in the final step.

Step 1: Synthesis of S-(2,5-dimethylphenyl)-L-cysteine

This step involves the reaction of L-cysteine with a suitable 2,5-dimethylphenyl source. A common method for the preparation of S-aryl-cysteines is the reaction of cysteine with an aryl halide in the presence of a copper catalyst.

  • Materials: L-cysteine, 2,5-dimethyliodobenzene (or 2,5-dimethylbromobenzene), copper(I) iodide, a suitable base (e.g., sodium hydroxide), and a solvent (e.g., dimethylformamide - DMF).

  • Procedure:

    • Dissolve L-cysteine and the base in DMF.

    • Add copper(I) iodide and 2,5-dimethyliodobenzene to the solution.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, cool the reaction mixture and quench with an aqueous solution.

    • Extract the product with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization to yield S-(2,5-dimethylphenyl)-L-cysteine.

Step 2: N-Acetylation of S-(2,5-dimethylphenyl)-L-cysteine

The final step is the acetylation of the amino group of the synthesized S-aryl-cysteine.

  • Materials: S-(2,5-dimethylphenyl)-L-cysteine, acetic anhydride (or deuterated acetic anhydride for the d3 analog), and a suitable solvent (e.g., acetic acid or a mixture of acetic acid and water).

  • Procedure:

    • Dissolve S-(2,5-dimethylphenyl)-L-cysteine in the chosen solvent.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride (or deuterated acetic anhydride) to the solution while stirring.

    • Allow the reaction to proceed to completion, monitoring by TLC or HPLC.

    • The product can be isolated by precipitation upon addition of cold water or by evaporation of the solvent followed by purification.

    • Purify the final product, N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, by recrystallization.

Analytical Methodology

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the quantification of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in biological matrices, using the deuterated -d3 analog as an internal standard.

  • Sample Preparation: Urine or plasma samples are typically subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components and concentrate the analyte.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions would be from the precursor ion ([M+H]+ or [M-H]-) to a characteristic product ion for both the analyte and the deuterated internal standard. A neutral loss of 129 Da in negative ion mode is characteristic of N-acetyl-cysteine conjugates[2].

Metabolic Pathway: Mercapturic Acid Formation

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a mercapturic acid, a final product of the detoxification of xenobiotics. It is formed from 2,5-dimethylphenol, which is a metabolite of p-xylene. The pathway involves the conjugation of a reactive metabolite with glutathione (GSH), followed by enzymatic degradation and N-acetylation.

The key enzymatic steps are:

  • Phase I Metabolism: p-Xylene is oxidized by cytochrome P450 enzymes to form 2,5-dimethylphenol.

  • Glutathione Conjugation: 2,5-dimethylphenol can be further metabolized to a reactive intermediate (e.g., a quinone methide, although the exact intermediate is not definitively established for this specific compound), which is then conjugated with glutathione (GSH) in a reaction catalyzed by Glutathione S-transferases (GSTs)[3][4].

  • Degradation of the Glutathione Conjugate: The resulting S-(2,5-dimethylphenyl)glutathione is sequentially hydrolyzed. First, γ-glutamyltransferase (GGT) removes the glutamyl residue[5][6].

  • Then, a dipeptidase cleaves the glycine residue, yielding S-(2,5-dimethylphenyl)-L-cysteine[7].

  • N-Acetylation: Finally, the cysteine conjugate is N-acetylated by an N-acetyltransferase (NAT), such as NAT8, using acetyl-CoA as the acetyl donor, to form the final mercapturic acid, N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, which is then excreted in the urine[8].

Mercapturic_Acid_Pathway p_xylene p-Xylene dimethylphenol 2,5-Dimethylphenol p_xylene->dimethylphenol Cytochrome P450 reactive_intermediate Reactive Intermediate dimethylphenol->reactive_intermediate Metabolism gsh_conjugate S-(2,5-dimethylphenyl)glutathione reactive_intermediate->gsh_conjugate GSTs + Glutathione cysgly_conjugate S-(2,5-dimethylphenyl)-L-cysteinylglycine gsh_conjugate->cysgly_conjugate γ-Glutamyltransferase (GGT) cys_conjugate S-(2,5-dimethylphenyl)-L-cysteine cysgly_conjugate->cys_conjugate Dipeptidase mercapturic_acid N-Acetyl-S-(2,5-dimethylbenzene)- L-cysteine cys_conjugate->mercapturic_acid N-Acetyltransferase (NAT) urine Urinary Excretion mercapturic_acid->urine

Figure 1. Mercapturic acid pathway of p-xylene.

Expected Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the 2,5-dimethylphenyl group, the methyl protons on the aromatic ring, the protons of the cysteine backbone (α-CH and β-CH₂), and the methyl protons of the N-acetyl group. For the -d3 analog, the signal for the N-acetyl protons would be absent.

  • ¹³C NMR: The spectrum would display resonances for the aromatic carbons, the methyl carbons on the ring, the carbonyl carbons of the carboxylic acid and the amide, and the carbons of the cysteine backbone.

Mass Spectrometry (MS)

Mass spectral fragmentation of N-acetyl-S-aryl-L-cysteine derivatives typically involves characteristic losses.

  • Electron Ionization (EI) or Electrospray Ionization (ESI): The molecular ion peak ([M]⁺˙ or [M+H]⁺/[M-H]⁻) should be observable.

  • Fragmentation Pattern: Common fragmentation pathways include the loss of the N-acetyl group, cleavage of the C-S bond, and fragmentation of the cysteine moiety. A characteristic fragmentation in tandem MS (MS/MS) of N-acetyl-cysteine conjugates is the neutral loss of the N-acetyl-cysteine moiety or parts thereof[2][9].

Conclusion

This compound is a critical analytical standard for the study of p-xylene and 2,5-dimethylphenol metabolism. Understanding its chemical properties, synthesis, and metabolic formation is essential for researchers in toxicology, drug metabolism, and environmental health. The methodologies and pathways described in this guide provide a foundational framework for the practical application and further investigation of this compound.

References

role of deuterated standards in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Deuterated Standards in Mass Spectrometry

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of quantitative mass spectrometry, particularly within pharmaceutical development and clinical research, the pursuit of the highest degree of accuracy and precision is paramount.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a benchmark for sensitivity and selectivity, but its reliability depends on managing analytical variability.[1] Deuterated internal standards are the undisputed gold standard for robust and reliable quantification.[1][2] A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by its stable, heavier isotope, deuterium (²H).[1][3] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[1][3] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, quantitative data, and critical applications of deuterated internal standards in mass spectrometry.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The effectiveness of deuterated standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[1][4] IDMS is a powerful analytical technique that provides highly accurate and precise quantification by correcting for sample loss and analytical variability.[4] The method involves adding a known quantity of an isotopically labeled version of the analyte (the deuterated standard) to every sample, calibrator, and quality control sample at the earliest stage of the sample preparation process.[5][6]

Because the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same variations throughout the analytical workflow, from extraction and potential degradation to chromatographic separation and ionization.[4][5] Consequently, any loss of analyte during sample preparation or variations in instrument response will be mirrored by a proportional loss of the deuterated standard.[1][4] Quantification is based not on the absolute signal of the analyte, but on the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard.[5] This ratiometric measurement remains constant even if absolute signal intensities fluctuate, providing a level of accuracy and precision that is difficult to achieve with other methods.[5][6]

IDMS_Principle cluster_sample Initial Sample cluster_standard Spike cluster_processing Sample Processing cluster_analysis MS Analysis Analyte Analyte (Unknown Amount) Process Extraction Cleanup Injection (Potential for Analyte/IS Loss) Analyte->Process Mix Standard Deuterated IS (Known Amount) Standard->Process Lost Proportional Loss Process->Lost MS Mass Spectrometer Detects Both Process->MS Ratio Ratio (Analyte / IS) Remains Constant MS->Ratio Calculates

Caption: The core principle of Isotope Dilution Mass Spectrometry (IDMS).

Key Advantages of Using Deuterated Standards

The use of deuterated internal standards provides numerous advantages, making them essential for high-quality quantitative analysis:

  • Correction for Matrix Effects : The co-elution of the deuterated standard with the analyte ensures that both experience the same degree of ion suppression or enhancement from the sample matrix.[7][8] This normalization is a key reason for their superiority over structural analogs.[2][4]

  • Compensation for Sample Preparation Variability : Since the standard is added at the beginning, it accounts for any analyte loss during extraction, evaporation, and reconstitution steps.[1][3] The analyte-to-standard ratio remains constant regardless of recovery efficiency.[1]

  • Normalization of Instrumental Variations : Deuterated standards correct for fluctuations in injection volume and variations in mass spectrometer response over time (instrument drift), leading to more precise and reproducible results.[1][7]

  • Enhanced Accuracy and Precision : By mitigating the most significant sources of error in LC-MS analysis, deuterated standards dramatically improve the accuracy and precision of quantitative results, which is critical for regulatory submissions and reliable decision-making.[3][9]

  • Regulatory Acceptance : The use of stable isotope-labeled internal standards is widely recognized and recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[2][9][10][11]

Quantitative Data Presentation

The empirical benefits of using deuterated internal standards are evident when comparing assay performance metrics against methods using other types of standards or no standard at all.

Table 1: Typical Bioanalytical Method Validation Performance with a Deuterated Internal Standard

This table summarizes the performance of a typical LC-MS/MS assay for a small molecule drug in human plasma, demonstrating that assays using deuterated standards can readily meet regulatory requirements.

ParameterRegulatory GuidelineObserved Performance with Deuterated IS
Linearity (r²) > 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10Achieved
Intra-assay Precision (%CV) < 15%2.1 - 7.8%
Inter-assay Precision (%CV) < 15%3.4 - 8.9%
Accuracy (% Recovery) 85 - 115%92.5 - 108.3%

Data is representative of typical assay performance as cited in literature.[1]

Table 2: Comparative Precision of Deuterated vs. Non-Deuterated (Analogue) Internal Standards

This table illustrates the superior precision achieved with a deuterated internal standard compared to a structurally similar, non-deuterated analogue for the analysis of quality control (QC) samples.

QC LevelDeuterated IS (%CV)Non-Deuterated IS (%CV)
Low QC 4.5%9.8%
Medium QC 3.1%7.5%
High QC 2.8%6.2%

Data illustrates the typically observed trend of improved precision (lower %CV) with deuterated standards.[2]

Detailed Experimental Protocols

The successful implementation of deuterated standards relies on meticulous and validated sample preparation. Below are generalized protocols for common bioanalytical workflows.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This is a rapid method for removing the majority of proteins from plasma, suitable for many small molecule analyses.[5][6]

  • Solution Preparation :

    • Prepare 1 mg/mL primary stock solutions of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol).[5]

    • Create a series of analyte working solutions via serial dilution of the primary stock for calibration curve standards and Quality Control (QC) samples.[5]

    • Prepare an internal standard (IS) working spiking solution at a fixed concentration (e.g., 100 ng/mL) that provides a robust MS signal.[6]

  • Sample Spiking :

    • Aliquot 100 µL of each unknown sample, calibration standard, and QC sample into separate 1.5 mL microcentrifuge tubes.[6]

    • Add a small, fixed volume (e.g., 20 µL) of the IS working spiking solution to every tube.[6]

    • Vortex each tube briefly to mix.[5]

  • Precipitation :

    • Add 300 µL of a cold precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to each tube.[6]

    • Vortex vigorously for 30-60 seconds to ensure complete protein precipitation.[6]

  • Centrifugation :

    • Centrifuge the samples at high speed (>10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5][6]

  • Supernatant Transfer :

    • Carefully transfer the clear supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis.[5]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample than PPT by extracting the analyte into an immiscible organic solvent.[12]

  • Sample Spiking :

    • To 200 µL of a biological sample (e.g., plasma, urine) in a glass tube, add the deuterated IS working solution.

    • Vortex briefly to mix.

  • pH Adjustment (Optional) :

    • Add a small volume of buffer to adjust the sample pH to optimize the extraction efficiency for the analyte.

  • Extraction :

    • Add 1 mL of an appropriate, immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[3]

    • Vortex or mechanically shake for 5-10 minutes to facilitate the transfer of the analyte and IS into the organic phase.

  • Phase Separation :

    • Centrifuge at ~3,000 x g for 5 minutes to achieve complete phase separation.

  • Collection and Evaporation :

    • Carefully transfer the organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient or slightly elevated temperature (e.g., 40°C).[13]

  • Reconstitution :

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase.[13]

    • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.[13]

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers a more selective cleanup, resulting in cleaner extracts and reduced matrix effects.[6][12]

  • Sample Spiking and Pre-treatment :

    • Add the deuterated IS working solution to 1 mL of the sample (e.g., urine).[6]

    • Dilute the sample with an appropriate buffer as required by the SPE cartridge manufacturer.

  • Cartridge Conditioning :

    • Place SPE cartridges on a vacuum manifold.

    • Pass 1 mL of methanol through each cartridge, followed by 1 mL of water to condition the stationary phase. Do not allow the cartridge to dry out.[6]

  • Sample Loading :

    • Load the pre-treated sample onto the cartridge and apply a gentle vacuum to draw it through slowly.

  • Washing :

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove unretained matrix components.

  • Elution :

    • Elute the analyte and IS from the cartridge using a small volume of a strong organic solvent (e.g., methanol with 2% formic acid).

  • Evaporation and Reconstitution :

    • Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the LLE protocol.

Visualizing the Complete Experimental Workflow

The following diagram illustrates the logical flow of a typical quantitative bioanalysis experiment from sample receipt to final data reporting, highlighting the central role of the deuterated internal standard.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting stock_analyte Analyte Stock Solution Prep working_standards Prepare Calibration Standards & QCs stock_analyte->working_standards stock_is Deuterated IS Stock Solution Prep working_is Prepare IS Spiking Solution stock_is->working_is sample_receipt Receive Samples (Calibrators, QCs, Unknowns) working_standards->sample_receipt spike_is Spike All Samples with Deuterated IS working_is->spike_is sample_receipt->spike_is extraction Perform Extraction (PPT, LLE, or SPE) spike_is->extraction evap_recon Evaporate & Reconstitute (if needed) extraction->evap_recon lc_separation LC Separation (Analyte & IS Co-elute) evap_recon->lc_separation ms_detection MS/MS Detection (Monitor MRM Transitions) lc_separation->ms_detection integration Integrate Peak Areas (Analyte & IS) ms_detection->integration ratio_calc Calculate Peak Area Ratios integration->ratio_calc cal_curve Generate Calibration Curve ratio_calc->cal_curve quantify Quantify Unknowns ratio_calc->quantify cal_curve->quantify report Final Report quantify->report

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Troubleshooting Common Issues

While deuterated standards are the gold standard, challenges can arise. Understanding potential issues is key to robust method development.

Troubleshooting_Workflow start Problem Observed: Inaccurate or Imprecise Results q1 Do Analyte & IS Peaks Co-elute Perfectly? start->q1 a1_yes YES q1->a1_yes a1_no NO (IS elutes slightly earlier) q1->a1_no q2 Is IS response low or absent in post-extraction spiked samples? a1_yes->q2 sol1 Cause: Chromatographic Isotope Effect leading to differential matrix effects. Solution: Modify chromatography (e.g., use less retentive column, adjust gradient) to force co-elution. a1_no->sol1 end Issue Resolved/ Investigate Other Sources sol1->end a2_yes YES q2->a2_yes a2_no NO q2->a2_no sol2 Cause: Poor IS recovery during sample preparation. Solution: Re-optimize extraction procedure (e.g., change solvent, pH, or SPE sorbent). a2_yes->sol2 q3 Is an unexpected mass peak observed for the IS? a2_no->q3 sol2->end a3_yes YES q3->a3_yes a3_no NO q3->a3_no sol3 Cause: Deuterium Back-Exchange. Label is on an unstable position (e.g., -OH, -NH). Solution: Synthesize new IS with label on a stable carbon position. a3_yes->sol3 a3_no->end sol3->end

Caption: A troubleshooting guide for common issues with deuterated standards.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry, providing the foundation for robust, reliable, and reproducible quantitative analysis.[1] Their ability to mimic the target analyte throughout the entire analytical workflow allows them to effectively compensate for nearly all sources of analytical variability, including matrix effects and sample processing losses.[3][4] This enables researchers, scientists, and drug development professionals to generate data of the highest accuracy and precision, ensuring confidence in analytical results that are critical for decision-making in research and regulated drug development.[1]

References

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine: An In-Depth Technical Guide to its Role as a Xylene Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylene, a prevalent aromatic hydrocarbon in industrial solvents and gasoline, undergoes extensive metabolism in the human body. While the primary metabolic pathway involves oxidation of the methyl groups to form methylhippuric acids, a minor but significant route involves the formation of mercapturic acids. This technical guide provides a comprehensive overview of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, a specific mercapturic acid derivative formed from the metabolism of p-xylene. Understanding the formation, quantification, and biological significance of this metabolite is crucial for assessing xylene exposure and its potential toxicological implications.

Metabolic Pathway of p-Xylene to N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine

The biotransformation of p-xylene into N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a multi-step process primarily occurring in the liver. The initial steps involve oxidation of the aromatic ring, followed by conjugation with glutathione and subsequent enzymatic modifications.

  • Ring Oxidation: p-Xylene is first metabolized by cytochrome P450 enzymes, leading to the formation of 2,5-dimethylphenol.

  • Glutathione Conjugation: The 2,5-dimethylphenol intermediate is believed to undergo further oxidation to a reactive electrophilic species. This reactive intermediate is then detoxified through conjugation with the endogenous antioxidant glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).

  • Mercapturic Acid Pathway: The resulting glutathione conjugate is sequentially metabolized by peptidases to remove the glutamate and glycine residues, yielding a cysteine conjugate. Finally, N-acetyltransferase catalyzes the acetylation of the cysteine conjugate to form the stable and water-soluble mercapturic acid, N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, which is then excreted in the urine.[1][2]

G pXylene p-Xylene Dimethylphenol 2,5-Dimethylphenol pXylene->Dimethylphenol Cytochrome P450 ReactiveIntermediate Reactive Intermediate Dimethylphenol->ReactiveIntermediate Oxidation GSH_conjugate Glutathione Conjugate ReactiveIntermediate->GSH_conjugate + Glutathione (GSTs) Cysteine_conjugate Cysteine Conjugate GSH_conjugate->Cysteine_conjugate - Glutamate, - Glycine (Peptidases) MercapturicAcid N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine Cysteine_conjugate->MercapturicAcid + Acetyl-CoA (N-Acetyltransferase) G Start Start Materials: - 2,5-Dimethylthiophenol - N-acetyl-L-cysteine - Base - Solvent Reaction Reaction: - Dissolve N-acetyl-L-cysteine & add base - Add 2,5-Dimethylthiophenol - Stir at room temp/gentle heat Start->Reaction Monitoring Monitoring: - Thin-Layer Chromatography (TLC) Reaction->Monitoring Workup Workup: - Neutralization with acid - Extraction Monitoring->Workup Reaction Complete Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry Purification->Characterization G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Urine Sample Spike Spike with Internal Standard Urine->Spike Extraction SPE or LLE Spike->Extraction Reconstitute Reconstitute Extraction->Reconstitute LC LC Separation (C18 column) Reconstitute->LC MS MS/MS Detection (ESI-, MRM) LC->MS Quantification Quantification (Calibration Curve) MS->Quantification Data Acquisition

References

Technical Guide: Certificate of Analysis for N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with a typical Certificate of Analysis (CoA) for the isotopically labeled compound N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3. This document is intended to serve as a detailed reference for researchers in drug metabolism, toxicology, and bioanalytical studies who utilize this standard.

Quantitative Data Summary

The following tables summarize the analytical data for a representative lot of this compound, a crucial internal standard for the quantification of the corresponding mercapturic acid metabolite of 2,5-dimethylbenzene (p-xylene).

Table 1: Product Identification and Chemical Properties
ParameterSpecification
Product Name This compound
Synonyms N-(acetyl-d3)-S-(2,5-dimethylphenyl)-L-cysteine, 2,5-DPMA-d3
CAS Number 1331909-07-9[1]
Molecular Formula C₁₃H₁₄D₃NO₃S
Molecular Weight 270.36 g/mol [1]
Appearance White to Off-White Solid
Solubility Soluble in Methanol, DMSO, Acetonitrile
Table 2: Quality Control and Purity Analysis
Analytical TestMethodSpecificationResult
Purity (Assay) HPLC-UV (214 nm)≥ 98.0%99.5%
Chemical Identity LC-MS/MSConforms to structureConforms
Structural Confirmation ¹H NMR, ²H NMRConforms to structureConforms
Isotopic Purity Mass Spectrometry≥ 99% Deuterium Incorporation99.6%
Water Content Karl Fischer Titration≤ 1.0%0.2%
Residual Solvents GC-HSMeets USP <467> RequirementsConforms

Experimental Protocols

Detailed methodologies for the key analytical tests cited in the Certificate of Analysis are provided below. These protocols are representative of standard industry practices for the quality control of chemical reference standards.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify the main compound from any potential impurities.

  • Instrumentation: Agilent 1260 Infinity Series or equivalent, equipped with a diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: An isocratic or gradient elution using a mixture of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (ACN). A typical starting condition could be 95:5 (Water:ACN) with a gradient to increase the ACN percentage over time.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Detection Wavelength: 214 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution is prepared by accurately weighing approximately 1 mg of the standard and dissolving it in 1 mL of mobile phase. Working solutions are prepared by further dilution.

  • Quantification: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Identity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique confirms the molecular weight and provides structural information through fragmentation analysis.

  • Instrumentation: A triple quadrupole or ion trap mass spectrometer coupled with an HPLC system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for selective detection. The mass transition pair for N-acetylcysteine-d3 conjugates is typically monitored. For example, a precursor ion corresponding to [M+H]⁺ (m/z 271.1) would be selected and fragmented to produce characteristic product ions.[4]

  • Chromatography: A rapid gradient elution on a C18 column is used to separate the analyte from the matrix before it enters the mass spectrometer.

  • Data Analysis: The presence of the correct precursor ion and its specific fragmentation pattern confirms the identity of the compound.[5]

Structural and Isotopic Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure and the position and extent of deuterium labeling.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The resulting spectrum is compared to the expected spectrum of the non-deuterated analog. The absence or significant reduction of the signal corresponding to the acetyl protons confirms successful deuteration.

  • ²H (Deuterium) NMR: This analysis is performed to directly observe the deuterium signal.[6] A strong singlet peak in the region expected for an acetyl group confirms the presence and high enrichment of deuterium at the specified position. This technique is highly effective for quantifying high levels of deuterium enrichment.

Water Content Determination by Karl Fischer Titration

This method specifically quantifies the water content in the material.

  • Principle: Based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[7]

  • Method: Volumetric or coulometric Karl Fischer titration. Coulometric titration is preferred for very low water content.[7][8]

  • Procedure: A known weight of the sample is dissolved in a suitable anhydrous solvent (e.g., methanol) and titrated with the Karl Fischer reagent until the electrometric endpoint is reached.[9] The amount of water is calculated based on the volume of titrant consumed.[9]

Mandatory Visualizations

Metabolic Pathway of Xylene to Mercapturic Acid

The diagram below illustrates the metabolic detoxification pathway of aromatic hydrocarbons like 2,5-dimethylbenzene (p-xylene). This process, known as mercapturic acid synthesis, involves initial oxidation followed by conjugation with glutathione and subsequent enzymatic processing to yield the final excretable N-acetyl-cysteine conjugate.[10][11][12]

cluster_PhaseI Phase I Metabolism (Liver) cluster_PhaseII Phase II Metabolism (Detoxification) cluster_Excretion Excretion Xylene 2,5-Dimethylbenzene (p-Xylene) Epoxide Arene Epoxide (Electrophilic Intermediate) Xylene->Epoxide CYP450 Oxidation GSH_Conj Glutathione S-Conjugate Epoxide->GSH_Conj GST (Glutathione S-Transferase) CysGly_Conj Cysteinylglycine S-Conjugate GSH_Conj->CysGly_Conj γ-Glutamyl- transferase Cys_Conj Cysteine S-Conjugate CysGly_Conj->Cys_Conj Dipeptidase Mercapturate N-Acetyl-S-(2,5-dimethylbenzene) -L-cysteine (Mercapturic Acid) Cys_Conj->Mercapturate N-Acetyl- transferase Urine Urine/ Bile Mercapturate->Urine

Caption: Metabolic activation and detoxification of p-xylene to its mercapturic acid derivative.

Certificate of Analysis (CoA) Generation Workflow

This workflow outlines the key stages in the quality control and certification process for a chemical reference standard, ensuring that the material meets all required specifications before release. A CoA is a critical document that guarantees product quality and compliance.[13][14][15]

start Raw Material Receipt & Quarantine sampling Sampling for QC Testing start->sampling testing Analytical Testing (HPLC, MS, NMR, KF, etc.) sampling->testing data_review Data Review & Approval by QC Manager testing->data_review coa_draft Draft Certificate of Analysis (CoA) data_review->coa_draft Pass fail Investigation & Re-testing data_review->fail Fail qa_review Final Review by Quality Assurance (QA) coa_draft->qa_review qa_review->coa_draft Reject release Product Release from Quarantine qa_review->release Approve coa_final Final CoA Issued & Archived release->coa_final fail->testing

Caption: Workflow for the quality control testing and generation of a Certificate of Analysis.

References

An In-depth Technical Guide to N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3, a deuterated mercapturic acid derivative of significant interest in toxicology, pharmacology, and drug development. This document details its commercial availability, its role as a biomarker in xenobiotic metabolism, and provides detailed experimental protocols for its quantification.

Introduction

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is the mercapturic acid conjugate derived from the metabolism of 2,5-dimethylphenol, a xylenol isomer. Mercapturic acids are the final products of a major detoxification pathway for electrophilic compounds, which involves their conjugation with glutathione. As such, the quantification of specific mercapturic acids in biological fluids, such as urine, serves as a reliable method for biomonitoring exposure to parent xenobiotics.

The deuterated analog, this compound, is primarily utilized as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). The stable isotope label ensures accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.

Commercial Suppliers

A number of chemical suppliers offer this compound for research purposes. The following table summarizes the key information from prominent suppliers.

SupplierCatalog Number (Example)CAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotes
Simson Pharma Limited OT433300011331909-07-9C₁₃H₁₄D₃NO₃S270.36High QualityAccompanied by a Certificate of Analysis.
MedchemExpress HY-144362S1331909-07-9C₁₃H₁₄D₃NO₃S270.36>98%For research use only.[1]
Pharmaffiliates PA STI 0026001331909-07-9C₁₃H₁₄D₃NO₃S270.36Not SpecifiedUseful in organic synthesis.[2]
LGC Standards TRC-A1737721331909-07-9C₁₃H₁₄D₃NO₃S270.36Not SpecifiedDeuterium labeled.[3]
Sigma-Aldrich AABH9A21AEE61331909-07-9C₁₃H₁₇O₃NS270.37Not SpecifiedAlias: N-(acetyl-d3)-S-(2,5-dimethylphenyl)-L-cysteine.
Toronto Research Chemicals (TRC) A1737721331909-07-9C₁₃H₁₄D₃NO₃S270.36Not SpecifiedDistributed through various vendors like Fisher Scientific.

Biological Significance and Metabolic Pathway

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a metabolite of 2,5-dimethylphenol, a component of xylenols which are widely used industrial solvents. Exposure to xylenols can occur in occupational settings and through environmental sources. The metabolic pathway leading to the formation of this mercapturic acid is a critical detoxification process.

The pathway begins with the oxidation of 2,5-dimethylphenol, potentially forming a reactive electrophilic intermediate. This intermediate is then conjugated with the endogenous antioxidant glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate undergoes sequential enzymatic cleavage of the glutamate and glycine residues, followed by N-acetylation of the remaining cysteine conjugate to form the final mercapturic acid, which is then excreted in the urine.

Mercapturic_Acid_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism (Mercapturic Acid Pathway) Xylenol 2,5-Dimethylphenol (Xylenol Isomer) Reactive_Intermediate Reactive Electrophilic Intermediate Xylenol->Reactive_Intermediate Oxidation (CYP450) GSH_Conjugate S-(2,5-dimethylbenzyl)- glutathione Reactive_Intermediate->GSH_Conjugate + Glutathione (GSH) Glutathione S-Transferase (GST) CysGly_Conjugate S-(2,5-dimethylbenzyl)- cysteinylglycine GSH_Conjugate->CysGly_Conjugate - Glutamate γ-Glutamyl transferase Cys_Conjugate S-(2,5-dimethylbenzyl)- L-cysteine CysGly_Conjugate->Cys_Conjugate - Glycine Dipeptidase Mercapturate N-Acetyl-S-(2,5-dimethylbenzene) -L-cysteine Cys_Conjugate->Mercapturate + Acetyl-CoA N-Acetyltransferase Excretion Excretion Mercapturate->Excretion Urinary Excretion

Metabolic pathway of 2,5-dimethylphenol to its mercapturic acid.

Experimental Protocols

Quantification of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in Urine by LC-MS/MS

This protocol provides a general framework for the analysis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in urine using its deuterated analog as an internal standard. Optimization of specific parameters may be required for individual instruments and applications.

4.1.1. Materials and Reagents

  • N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine (Analyte Standard)

  • This compound (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Urine samples (human or animal)

4.1.2. Sample Preparation

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples at 4000 x g for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 20 µL of the this compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol).

  • Add 400 µL of acidified methanol (0.1% formic acid) to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start at a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, hold for a brief period, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Predicted):

      • N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine: The precursor ion would be the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 268.1. A likely product ion would result from the loss of the N-acetyl group (m/z 138.1) or cleavage of the cysteine side chain.

      • This compound: The precursor ion would be [M+H]⁺ with an m/z of 271.1. The corresponding product ion would also be shifted by 3 Da.

    • Collision Energy and other MS parameters: These should be optimized for the specific instrument to achieve maximum signal intensity for the specified transitions.

Experimental_Workflow Urine_Sample Urine Sample Collection and Centrifugation Spiking Spike with N-Acetyl-S-(2,5-dimethylbenzene) -L-cysteine-d3 (Internal Standard) Urine_Sample->Spiking Protein_Precipitation Protein Precipitation (Acidified Methanol) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Workflow for the quantification of the target analyte in urine.
Synthesis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine (Non-deuterated)

For researchers interested in synthesizing the non-deuterated standard, a plausible route involves the reaction of a suitable 2,5-dimethylbenzyl halide with N-acetyl-L-cysteine.

4.2.1. Materials

  • N-acetyl-L-cysteine

  • 2,5-Dimethylbenzyl chloride (or bromide)

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid

4.2.2. Procedure

  • Dissolve N-acetyl-L-cysteine in an aqueous ethanol solution.

  • Adjust the pH to basic (e.g., pH 9-10) with sodium hydroxide to deprotonate the thiol group, forming the thiolate.

  • Slowly add a solution of 2,5-dimethylbenzyl chloride in ethanol to the reaction mixture with stirring.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion (monitoring by TLC or LC-MS is recommended).

  • After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Note: This is a generalized procedure and may require optimization of reaction conditions, stoichiometry, and purification methods.

Conclusion

This compound is an essential tool for the accurate biomonitoring of exposure to 2,5-dimethylphenol. Its use as an internal standard in LC-MS/MS methods allows for reliable quantification of the corresponding mercapturic acid metabolite in biological matrices. This guide provides researchers with the fundamental information needed to source this standard and to develop and implement robust analytical methods for its application in toxicology, occupational health, and drug metabolism studies.

References

Unveiling the Isotopic Signature of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of natural isotopic abundance, focusing on the xenobiotic metabolite N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine. We provide a detailed breakdown of its theoretical isotopic distribution, a comprehensive experimental protocol for its determination via mass spectrometry, and a visualization of its formation through the mercapturic acid pathway. This guide is intended to serve as a valuable resource for researchers in drug metabolism, toxicology, and analytical chemistry.

Theoretical Natural Isotopic Abundance

The natural isotopic abundance of a molecule is determined by the prevalence of the stable isotopes of its constituent elements. For N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, with the molecular formula C₁₃H₁₇NO₃S, the theoretical isotopic distribution is calculated based on the known natural abundances of the isotopes of Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur.

The monoisotopic mass (M), representing the molecule constituted by the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S), serves as the reference point. The subsequent peaks in the mass spectrum (M+1, M+2, etc.) arise from the incorporation of heavier isotopes. The expected relative abundances of these isotopologues are crucial for the interpretation of mass spectrometry data, aiding in compound identification and purity assessment.

The following table summarizes the calculated theoretical isotopic abundance for N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine.

IsotopologueRelative Abundance (%)Major Contributing Isotopes
M (Monoisotopic)100.00¹²C₁₃ ¹H₁₇ ¹⁴N ¹⁶O₃ ³²S
M+115.17¹³C, ¹⁵N
M+25.86¹³C₂, ³⁴S, ¹⁸O
M+31.05¹³C₃, ¹³C¹⁴S, ¹³C¹⁸O
M+40.14¹³C₄, ¹³C₂³⁴S, ¹³C₂¹⁸O, ³⁶S

Note: The relative abundances are calculated based on the probabilities of incorporating one or more heavy isotopes. The "Major Contributing Isotopes" column lists the primary drivers for each isotopologue peak.

Experimental Determination of Isotopic Abundance

The precise determination of the isotopic abundance of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is typically achieved using high-resolution mass spectrometry (HRMS), often coupled with a separation technique like liquid chromatography (LC).

Experimental Protocol: LC-HRMS Analysis

This protocol outlines a general procedure for the analysis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine to determine its isotopic distribution.

2.1.1. Materials and Reagents

  • N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system

2.1.2. Sample Preparation

  • Prepare a stock solution of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working solutions at concentrations appropriate for the mass spectrometer's sensitivity (e.g., 1 µg/mL).

  • For analysis of biological samples, appropriate extraction and clean-up procedures (e.g., solid-phase extraction) must be employed to isolate the analyte and remove interfering matrix components.

2.1.3. LC-HRMS Parameters

  • Liquid Chromatography:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve good separation and peak shape for the analyte. For example, start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI), positive or negative mode (to be optimized for the analyte).

    • Mass Analyzer: High-resolution analyzer (e.g., Orbitrap or TOF).

    • Resolution: Set to a high value (e.g., > 60,000 FWHM) to resolve isotopic peaks.

    • Scan Range: A narrow scan range around the expected m/z of the analyte (e.g., m/z 250-300).

    • Data Acquisition: Full scan mode.

2.1.4. Data Analysis

  • Extract the mass spectrum for the chromatographic peak corresponding to N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine.

  • Identify the monoisotopic peak (M) and the subsequent isotopic peaks (M+1, M+2, etc.).

  • Determine the accurate mass and relative intensity of each isotopic peak.

  • Compare the experimentally observed isotopic distribution with the theoretically calculated distribution. Software tools are often used for this comparison and to calculate the goodness of fit.

Visualizing Key Pathways and Workflows

Diagrams are essential for representing complex biological and experimental processes. The following visualizations were created using the DOT language to illustrate the metabolic formation of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine and the experimental workflow for its isotopic analysis.

experimental_workflow Experimental Workflow for Isotopic Abundance Determination cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Analysis cluster_data Data Analysis Standard Analyte Standard Stock Stock Solution (1 mg/mL) Standard->Stock Working Working Solution (1 µg/mL) Stock->Working UHPLC UHPLC System Working->UHPLC Column C18 Column UHPLC->Column ESI Electrospray Ionization Column->ESI HRMS High-Resolution Mass Analyzer ESI->HRMS Spectrum Mass Spectrum Acquisition HRMS->Spectrum Comparison Compare Experimental vs. Theoretical Isotopic Distribution Spectrum->Comparison

Caption: Experimental Workflow for Isotopic Abundance Determination.

mercapturic_acid_pathway Mercapturic Acid Pathway for N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine Xenobiotic Xenobiotic (e.g., 2,5-Dimethylbenzene precursor) Electrophile Reactive Electrophilic Intermediate Xenobiotic->Electrophile Phase I Metabolism GS_Congugate Glutathione Conjugate Electrophile->GS_Congugate Glutathione Glutathione (GSH) Glutathione->GS_Congugate GST Glutathione S-Transferase (GST) GST->GS_Congugate catalyzes CysGly_Conjugate Cysteinylglycine Conjugate GS_Congugate->CysGly_Conjugate GGT γ-Glutamyltranspeptidase GGT->CysGly_Conjugate catalyzes Cys_Conjugate Cysteine Conjugate CysGly_Conjugate->Cys_Conjugate Dipeptidase Dipeptidase Dipeptidase->Cys_Conjugate catalyzes Mercapturate N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine (Mercapturic Acid) Cys_Conjugate->Mercapturate NAT N-Acetyltransferase NAT->Mercapturate catalyzes Excretion Urinary Excretion Mercapturate->Excretion

Caption: Mercapturic Acid Pathway.

Methodological & Application

Application Note: Quantitative Analysis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in human plasma. N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a potential biomarker of exposure to 2,5-dimethylphenol. This method utilizes a stable isotope-labeled internal standard (N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3) to ensure high accuracy and precision. Sample preparation is performed by a straightforward protein precipitation procedure. The method is intended for use in clinical research, toxicology studies, and drug development applications where monitoring of this metabolite is required.

Introduction

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a mercapturic acid derivative that can be formed as a metabolite of 2,5-dimethylphenol, a compound used in various industrial applications. Accurate and reliable quantification of this metabolite in biological matrices such as plasma is crucial for assessing exposure and understanding its toxicokinetics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for such bioanalytical applications. The use of a stable isotope-labeled internal standard (SIL-IS), this compound, is critical for correcting for matrix effects and variations during sample processing and analysis, thereby ensuring the reliability of the results.[1]

Experimental

Materials and Reagents
  • N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine (purity ≥98%)

  • This compound (purity ≥98%)[1]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

Standard Solutions

Stock Solutions (1 mg/mL):

  • Analyte stock solution was prepared by dissolving N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in methanol.

  • Internal standard (IS) stock solution was prepared by dissolving this compound in methanol.

Working Solutions:

  • Calibration standards and quality control (QC) samples were prepared by serial dilution of the analyte stock solution in a surrogate matrix (e.g., 5% bovine serum albumin in phosphate-buffered saline) to the desired concentrations.

  • The IS working solution was prepared by diluting the IS stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation Protocol
  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.

  • Internal Standard Spiking: Add 20 µL of the IS working solution (100 ng/mL) to each tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): The MRM transitions for the analyte and internal standard are listed in Table 1. These transitions are predicted based on the structures and would require experimental optimization.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA guidance).[2][3][4] Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

Table 1: Predicted MRM Transitions and Mass Spectrometer Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine268.1140.1100To be optimized
This compound271.1143.1100To be optimized
Table 2: Method Validation Summary (Hypothetical Data)
Validation ParameterAcceptance CriteriaResult
Linearity
Calibration Range-1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.99> 0.995
Accuracy & Precision
LLOQ (1 ng/mL)Accuracy: ±20%, Precision (CV): ≤20%Accuracy: 95.5%, Precision: 12.3%
Low QC (3 ng/mL)Accuracy: ±15%, Precision (CV): ≤15%Accuracy: 102.1%, Precision: 8.7%
Mid QC (100 ng/mL)Accuracy: ±15%, Precision (CV): ≤15%Accuracy: 98.9%, Precision: 6.5%
High QC (800 ng/mL)Accuracy: ±15%, Precision (CV): ≤15%Accuracy: 101.3%, Precision: 5.2%
Limits
Limit of Detection (LOD)Signal-to-Noise ≥ 30.3 ng/mL
Limit of Quantification (LLOQ)Signal-to-Noise ≥ 10, within accuracy/precision limits1.0 ng/mL
Recovery
Extraction RecoveryConsistent, precise, and reproducible> 85%
Matrix Effect
IS Normalized Matrix FactorCV ≤ 15%7.8%
Stability
Bench-top (4h, RT)% Change within ±15%-4.2%
Freeze-Thaw (3 cycles)% Change within ±15%-6.8%
Long-term (-80°C, 30 days)% Change within ±15%-9.1%

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (20 µL) plasma->add_is precipitate 3. Protein Precipitation (300 µL Acetonitrile) add_is->precipitate vortex 4. Vortex precipitate->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject separation 8. Chromatographic Separation inject->separation detection 9. MS/MS Detection (MRM) separation->detection quantification 10. Quantification detection->quantification reporting 11. Reporting quantification->reporting

References

Application Notes and Protocols for the Urinary Analysis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a mercapturic acid conjugate and a urinary biomarker for assessing human exposure to p-xylene, a common industrial solvent. The quantification of this biomarker is crucial for toxicological studies, occupational health monitoring, and in the development of drugs where p-xylene might be a metabolite or an impurity. The use of a stable isotope-labeled internal standard, such as N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3, is essential for accurate and precise quantification using isotope dilution mass spectrometry. This technique corrects for variations in sample preparation and matrix effects, ensuring high-quality data.[1]

These application notes provide a detailed protocol for the analysis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with its deuterated internal standard.

Metabolic Pathway of p-Xylene

The formation of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in the body follows a well-established detoxification pathway for aromatic hydrocarbons. Initially, p-xylene undergoes oxidation, a reaction often mediated by cytochrome P450 enzymes. The resulting electrophilic metabolite can then be conjugated with glutathione (GSH). This conjugate is further metabolized through the mercapturic acid pathway to yield the final N-acetylated cysteine derivative, which is then excreted in the urine.

p_xylene p-Xylene oxidized_metabolite Oxidized Metabolite p_xylene->oxidized_metabolite Oxidation (e.g., CYP450) gsh_conjugate Glutathione Conjugate oxidized_metabolite->gsh_conjugate + Glutathione (GSH) mercapturic_acid N-Acetyl-S-(2,5-dimethylbenzene) -L-cysteine gsh_conjugate->mercapturic_acid Metabolism urine Urine Excretion mercapturic_acid->urine

Caption: Metabolic conversion of p-xylene to its urinary mercapturic acid metabolite.

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the quantitative analysis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in urine.

Materials and Reagents
  • N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine (Analyte standard)

  • This compound (Internal standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (≥98%)

  • Human urine (control matrix)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Equipment
  • Liquid chromatograph (UPLC or HPLC system)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and internal standard in methanol to prepare individual stock solutions.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate analyte stock solution with control urine.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the intermediate internal standard stock solution with 50:50 methanol:water.

Sample Preparation

A simple "dilute and shoot" method or a more rigorous solid-phase extraction (SPE) can be employed depending on the required sensitivity and cleanliness of the sample.

Method 1: Dilute and Shoot

  • Thaw urine samples to room temperature and vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes.

  • To 100 µL of the supernatant, add 10 µL of the internal standard spiking solution.

  • Add 890 µL of 0.1% formic acid in water.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Method 2: Solid-Phase Extraction (SPE)

  • Thaw and centrifuge urine samples as described above.

  • To 1 mL of urine supernatant, add 20 µL of the internal standard spiking solution.

  • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the urine sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

cluster_sample_prep Urine Sample Preparation cluster_dilute Dilute and Shoot cluster_spe Solid-Phase Extraction (SPE) start Urine Sample thaw_vortex Thaw and Vortex start->thaw_vortex centrifuge Centrifuge thaw_vortex->centrifuge add_is Add Internal Standard (N-Acetyl-S-(2,5-dimethylbenzene) -L-cysteine-d3) centrifuge->add_is dilute Dilute with 0.1% Formic Acid add_is->dilute condition_spe Condition SPE Cartridge add_is->condition_spe vortex_transfer_d Vortex and Transfer dilute->vortex_transfer_d end_point LC-MS/MS Analysis vortex_transfer_d->end_point load_sample Load Sample condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute Elute wash_spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute vortex_transfer_s Vortex and Transfer reconstitute->vortex_transfer_s vortex_transfer_s->end_point

Caption: Workflow for urine sample preparation for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key MRM Transitions (Predicted): A common fragmentation for N-acetylcysteine conjugates in negative ion mode is the neutral loss of the N-acetylcysteine moiety (129 Da).[2] The exact precursor and product ions should be optimized by infusing the standard solutions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine268.1139.1100-20
This compound271.1139.1100-20

Note: The collision energy is a starting point and requires optimization for your specific instrument.

Data Presentation and Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters are summarized below.

Calibration Curve and Linearity

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linearity should be assessed over the expected concentration range in biological samples.

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Calibration Rangee.g., 1 - 1000 ng/mL
Accuracy and Precision

The accuracy and precision of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
Low≤ 15%≤ 15%85 - 115%
Medium≤ 15%≤ 15%85 - 115%
High≤ 15%≤ 15%85 - 115%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

ParameterTypical Value
LOD~0.5 ng/mL
LOQ~1.5 ng/mL

Conclusion

The presented application notes and protocols provide a comprehensive framework for the quantitative analysis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in human urine using its deuterated internal standard, this compound. The use of LC-MS/MS with isotope dilution ensures a highly selective, sensitive, and accurate method suitable for various research and clinical applications. Adherence to the detailed protocols and proper method validation will yield reliable data for assessing exposure to p-xylene and for its application in drug development studies.

References

Application Notes and Protocols for Internal Standard Spiking with N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the use of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 as an internal standard in the quantitative analysis of its non-deuterated analog, N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The non-deuterated compound is a mercapturic acid derivative and a known urinary metabolite of exposure to p-xylene. Accurate quantification of this biomarker is crucial for toxicological studies and human biomonitoring of xylene exposure. The use of a stable isotope-labeled internal standard like this compound is the gold standard for such analyses, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, ensuring high accuracy and precision.[1][2][3][4][5]

Analyte and Internal Standard Information

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine581076-70-2C13H17NO3S267.34
This compound1331909-07-9C13H14D3NO3S270.36

Metabolic Pathway of p-Xylene to N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine

The analyte, N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, is a downstream metabolite of p-xylene. The metabolic pathway involves the initial oxidation of a methyl group, followed by conjugation with glutathione, and subsequent enzymatic degradation to the final mercapturic acid product, which is then excreted in the urine.

pXylene p-Xylene CYP450 CYP450 (Oxidation) pXylene->CYP450 Major Pathway Epoxide Arene Oxide (Epoxidation) pXylene->Epoxide Minor Pathway pMethylbenzyl_alcohol p-Methylbenzyl alcohol CYP450->pMethylbenzyl_alcohol ADH_ALDH ADH/ALDH (Oxidation) pMethylbenzyl_alcohol->ADH_ALDH pMethylbenzoic_acid p-Methylbenzoic acid ADH_ALDH->pMethylbenzoic_acid GST Glutathione-S-Transferase (Conjugation) Epoxide->GST Glutathione_conjugate Glutathione Conjugate GST->Glutathione_conjugate gammaGT_DP γ-GT / Dipeptidase (Degradation) Glutathione_conjugate->gammaGT_DP Cysteine_conjugate Cysteine Conjugate gammaGT_DP->Cysteine_conjugate NAT N-Acetyltransferase (Acetylation) Cysteine_conjugate->NAT Mercapturic_acid N-Acetyl-S-(2,5-dimethylbenzene) -L-cysteine NAT->Mercapturic_acid

Metabolic activation of p-xylene to its mercapturic acid metabolite.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. The internal standard stock solution should be diluted to an appropriate working concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation from Urine

A solid-phase extraction (SPE) method is recommended for the cleanup and concentration of the analyte from urine samples.

  • Sample Pre-treatment: To 1 mL of urine, add 20 µL of the internal standard working solution (e.g., 100 ng/mL). Acidify the sample to approximately pH 3 with formic acid.

  • SPE Column Conditioning: Condition a mixed-mode strong anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol:water (50:50, v/v).

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A).

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)

Note: The optimal ionization mode (positive or negative) and MRM transitions should be determined by direct infusion of the analyte and internal standard.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample spike_is Spike with N-Acetyl-S-(2,5-dimethylbenzene) -L-cysteine-d3 urine_sample->spike_is acidify Acidify Sample spike_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elute Analytes spe->elute dry_reconstitute Evaporate and Reconstitute elute->dry_reconstitute lc_separation LC Separation dry_reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification using Analyte/IS Peak Area Ratio ms_detection->quantification results Report Results quantification->results

Workflow for the quantification of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine.

Data Presentation

While specific quantitative data for a validated method using this compound as an internal standard was not available in the reviewed literature, the following tables provide a template for presenting such data upon method validation.

Table 1: Example Calibration Curve Parameters
AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine1 - 1000y = mx + c> 0.99
Table 2: Example Precision and Accuracy Data
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 2080-120< 2080-120
Low QC3< 1585-115< 1585-115
Mid QC50< 1585-115< 1585-115
High QC800< 1585-115< 1585-115
Table 3: Example Recovery and Matrix Effect Data
QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC3> 8085-115
High QC800> 8085-115

Conclusion

This document outlines a comprehensive protocol for the quantification of the p-xylene metabolite N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in urine using its deuterated internal standard, this compound. The use of this stable isotope-labeled internal standard is critical for achieving the high levels of accuracy and precision required in biomonitoring and toxicological research. The provided experimental procedures and workflow diagrams serve as a robust starting point for method development and validation in a research or clinical laboratory setting. It is imperative that a full method validation be performed to establish the performance characteristics of the assay in the specific matrix of interest.

References

Application Note: Quantitative Analysis of Xylene Metabolites Using a d3-Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylene, a widely used industrial solvent, undergoes metabolism in the body to form several key metabolites, primarily methylhippuric acid (MHA), but also dimethylphenol (DMP), methylbenzyl alcohol (MBA), and toluic acid (TA).[1][2] Monitoring the levels of these metabolites in biological matrices such as urine, blood, and tissues is crucial for assessing occupational or environmental exposure and for toxicological studies in drug development.[1][3] This application note provides a detailed protocol for the quantitative analysis of xylene metabolites using a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method with a deuterated (d3) internal standard. The use of an isotope-labeled internal standard, such as DMP-d3, ensures high accuracy and precision by correcting for variations during sample preparation and analysis.[1][2]

Principle

This method utilizes isotope-dilution gas chromatography-mass spectrometry (GC-MS) for the simultaneous quantification of major xylene metabolites. A known amount of a deuterated internal standard (in this case, DMP-d3 is used for the quantification of both DMP and MBA) is added to the biological sample at the beginning of the sample preparation process.[1][2] Following extraction and derivatization, the sample is analyzed by GC-MS. The concentration of each analyte is determined by comparing the peak area ratio of the native metabolite to its corresponding internal standard with a calibration curve.

Xylene Metabolism Pathway

The metabolic pathway of xylene primarily involves oxidation of one of the methyl groups, followed by conjugation and excretion. The following diagram illustrates the major metabolic steps.

G Xylene Xylene Methylbenzyl_alcohol Methylbenzyl Alcohol (MBA) Xylene->Methylbenzyl_alcohol Oxidation Dimethylphenol Dimethylphenol (DMP) Xylene->Dimethylphenol Hydroxylation Toluic_acid Toluic Acid (TA) Methylbenzyl_alcohol->Toluic_acid Oxidation Methylhippuric_acid Methylhippuric Acid (MHA) Toluic_acid->Methylhippuric_acid Conjugation with Glycine

Caption: Metabolic pathway of xylene.

Experimental Workflow

The following diagram outlines the general workflow for the quantitative analysis of xylene metabolites.

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Urine, Blood, Tissue) Internal_Standard 2. Addition of d3-Internal Standard Sample_Collection->Internal_Standard Homogenization 3. Homogenization (for tissue samples) Internal_Standard->Homogenization Extraction 4. Liquid-Liquid Extraction (e.g., Ethyl Acetate) Homogenization->Extraction Derivatization 5. Derivatization (e.g., Trimethylsilylation) Extraction->Derivatization Injection 6. GC-MS Injection Derivatization->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. Mass Spectrometric Detection Separation->Detection Quantification 9. Quantification (Peak Area Ratios) Detection->Quantification Reporting 10. Reporting Results Quantification->Reporting

Caption: Experimental workflow for xylene metabolite analysis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific laboratory equipment and sample matrix.

1. Materials and Reagents

  • Xylene metabolite standards (DMP, MBA, TA, MHA)

  • Deuterated internal standard (DMP-d3)

  • Ethyl acetate (HPLC grade)

  • Trimethylsilylating agent (e.g., BSTFA with 1% TMCS)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Biological matrix (urine, blood, or tissue homogenate)

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each xylene metabolite and the d3-internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol to create a series of calibration standards. The concentration range should encompass the expected levels of metabolites in the samples.

  • Internal Standard Spiking Solution: Prepare a working solution of DMP-d3 in methanol at a concentration appropriate for spiking into all samples, calibrators, and quality controls.

3. Sample Preparation

  • Urine/Blood Plasma:

    • To 1 mL of urine or plasma in a glass tube, add the internal standard spiking solution.

    • Acidify the sample to pH 1-2 with HCl.

    • Add 5 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction step and combine the organic layers.

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Tissue:

    • Weigh the tissue sample and homogenize it in a suitable buffer.[1]

    • Add the internal standard spiking solution to the homogenate.[1]

    • Proceed with the extraction and derivatization steps as described for urine/blood plasma.[1]

4. Derivatization

  • To the dried extract residue, add 100 µL of the trimethylsilylating agent.

  • Cap the tube tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

5. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions (Example):

    • Column: HP-5MS capillary column (or equivalent)

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless mode)

  • Mass Spectrometer (MS) Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

6. Quantification

  • Generate a calibration curve by plotting the peak area ratio of each analyte to the internal standard against the concentration of the calibrators.

  • Determine the concentration of the xylene metabolites in the samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various studies for the analysis of xylene metabolites.

Table 1: Limits of Quantitation (LOQ)

MetaboliteMethodMatrixLOQReference
DMPGC-MSBrain Tissue305 pg on-column[1][2]
MBAGC-MSBrain Tissue1220 pg on-column[1][2]
TAGC-MSBrain Tissue545 pg on-column[1][2]
MHAGC-MSBrain Tissue386 pg on-column[1][2]
o-xyleneGC-MSBlood1.0 ng/mL[4]
m-xyleneGC-MSBlood2.3 ng/mL[4]
p-xyleneGC-MSBlood1.0 ng/mL[4]
Methylhippuric acidsHPLCUrine6 µg/mL[5]

Table 2: Recovery and Precision Data

MetaboliteMethodMatrixRecovery (%)RSD (%)Reference
DMPGC-MSBrain Tissue104 ± 8-[1][2]
MBAGC-MSBrain Tissue80 ± 9-[1][2]
TAGC-MSBrain Tissue93 ± 10-[1][2]
MHAGC-MSBrain Tissue92 ± 11-[1][2]
Xylene IsomersGC-MSBlood-≤ 10.8[4]
Methylhippuric acidsHPLCUrine96< 2[5]
STX metabolitesGC/MSUrine70-802-19[6]

Conclusion

The described GC-MS method using a d3-internal standard provides a reliable and sensitive approach for the quantitative analysis of xylene metabolites in various biological matrices. The use of an isotope-labeled internal standard is critical for achieving the high accuracy and precision required for toxicological assessments and biomonitoring studies. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories.

References

Application Notes and Protocols for N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 in Environmental Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a specific urinary biomarker for assessing human exposure to p-xylene, a volatile organic compound commonly found in industrial solvents, gasoline, and paint. Monitoring this mercapturic acid provides a non-invasive method to determine the internal dose of xylene exposure. The use of a stable isotope-labeled internal standard, N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3, is crucial for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[1] This document provides detailed application notes and experimental protocols for the utilization of this deuterated standard in environmental monitoring studies.

Application Notes

This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its chemical and physical properties are nearly identical to the non-labeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. This co-elution and similar ionization response allow for effective normalization of the analytical signal, leading to high-quality quantitative data.

Key Applications:

  • Occupational Health: Monitoring workplace exposure to p-xylene in industries such as painting, printing, and chemical manufacturing.

  • Environmental Health Studies: Assessing exposure to xylene in the general population from environmental sources like traffic-related air pollution and consumer products.

  • Toxicokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion of p-xylene in humans and animal models.

  • Drug Development: In the context of drug-drug interaction studies, assessing the induction or inhibition of metabolic pathways shared with xylene.

Data Presentation: Quantitative Method Performance

Table 1: Typical LC-MS/MS Method Parameters for Mercapturic Acid Analysis

ParameterTypical Value/Condition
Instrumentation Triple Quadrupole LC-MS/MS
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Chromatography Reversed-Phase (e.g., C18, Biphenyl)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL

Table 2: Expected Performance Characteristics for a Validated Method

ParameterExpected Range
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 - 1.0 µg/L
Limit of Quantification (LOQ) 0.05 - 5.0 µg/L
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Corrected by Internal Standard

Experimental Protocols

The following are detailed protocols for the analysis of N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine in urine using this compound as an internal standard. These are generalized procedures and should be optimized and validated for specific laboratory conditions and instrumentation.

Protocol 1: Urine Sample Collection and Storage
  • Collection: Collect spot or 24-hour urine samples in polypropylene containers.

  • Storage: Immediately after collection, freeze the urine samples at -20°C or lower to prevent degradation of the analyte. For long-term storage, -80°C is recommended.

  • Thawing: Before analysis, thaw the urine samples at room temperature or in a cool water bath. Vortex the samples to ensure homogeneity.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is recommended for cleaner extracts and improved sensitivity.

  • Spiking: To 1 mL of urine, add a known amount of this compound internal standard solution.

  • Acidification: Acidify the urine sample to approximately pH 3 with formic acid or acetic acid.

  • SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB, Strata-X) by washing with 1-2 mL of methanol followed by 1-2 mL of acidified water (pH 3).

  • Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1-2 mL of acidified water to remove interferences. A subsequent wash with a low percentage of organic solvent (e.g., 5% methanol in water) can further remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1-2 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Sample Preparation using 'Dilute-and-Shoot' Method

This is a simpler and faster method suitable for high-throughput analysis, though it may be more susceptible to matrix effects.

  • Centrifugation: Centrifuge the thawed urine sample at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any particulate matter.

  • Dilution and Spiking: Take an aliquot of the supernatant (e.g., 100 µL) and dilute it with a suitable solvent (e.g., 900 µL of initial mobile phase). Add a known amount of this compound internal standard to the diluted sample.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 4: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a reversed-phase column (e.g., C18, 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase: Use a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might start at 5% B, ramp to 95% B, hold, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization in negative ion mode (ESI-).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine: Determine the optimal precursor and product ions (e.g., [M-H]⁻ → product ion).

      • This compound: Determine the corresponding precursor and product ions for the deuterated standard (e.g., [M+2-H]⁻ → product ion, assuming d3 on the acetyl group).

    • Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

Mandatory Visualizations

Metabolic Pathway of p-Xylene to N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine p-Xylene p-Xylene p-Xylene_Oxide p-Xylene Oxide (Arene Oxide) p-Xylene->p-Xylene_Oxide Cytochrome P450 Glutathione_Conjugate S-(2,5-dimethylphenyl)glutathione p-Xylene_Oxide->Glutathione_Conjugate Glutathione S-transferase Cysteinylglycine_Conjugate S-(2,5-dimethylphenyl)cysteinylglycine Glutathione_Conjugate->Cysteinylglycine_Conjugate γ-Glutamyl transpeptidase Cysteine_Conjugate S-(2,5-dimethylphenyl)-L-cysteine Cysteinylglycine_Conjugate->Cysteine_Conjugate Dipeptidase Mercapturic_Acid N-Acetyl-S-(2,5-dimethylphenyl) -L-cysteine Cysteine_Conjugate->Mercapturic_Acid N-Acetyltransferase

Caption: Metabolic activation of p-xylene and formation of its mercapturic acid.

Experimental Workflow for Urinary Mercapturic Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection and Storage (-20°C) Spiking Spike with N-Acetyl-S-(2,5-dimethylbenzene) -L-cysteine-d3 Urine_Sample->Spiking Extraction Solid-Phase Extraction (SPE) or Dilute-and-Shoot Spiking->Extraction LC_MSMS LC-MS/MS Analysis (Reversed-Phase, ESI-, MRM) Extraction->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: General workflow for the analysis of urinary mercapturic acids.

Logical Relationship of Biomarker Analysis Exposure Exposure to p-Xylene Metabolism Metabolism and Biomarker Formation Exposure->Metabolism Biomarker Urinary N-Acetyl-S-(2,5-dimethylphenyl) -L-cysteine Metabolism->Biomarker Analysis LC-MS/MS Quantification Biomarker->Analysis Internal_Standard N-Acetyl-S-(2,5-dimethylbenzene) -L-cysteine-d3 Internal_Standard->Analysis for accurate quantification Result Assessment of Exposure Level Analysis->Result

References

Application of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 in Occupational Health Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is the mercapturic acid derivative and expected major urinary metabolite of 2,5-dimethylaniline (2,5-xylidine), an aromatic amine used in the chemical industry for the synthesis of dyes, pigments, and pesticides. Occupational exposure to 2,5-dimethylaniline is a significant concern due to its potential health risks, including methemoglobinemia and a suspected carcinogenic potential. Biological monitoring of exposure is crucial for assessing health risks and implementing appropriate safety measures. The quantification of urinary mercapturic acid metabolites is a well-established method for assessing the internal dose of xenobiotics. N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 is the stable isotope-labeled internal standard for the accurate quantification of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in biological matrices, primarily urine, using isotope dilution mass spectrometry. This document provides detailed application notes and protocols for the use of this compound in occupational health research.

Principle of the Application

The application is based on the metabolic detoxification of 2,5-dimethylaniline via the mercapturic acid pathway. Following exposure, 2,5-dimethylaniline is metabolized in the body, in part through conjugation with glutathione (GSH). This conjugate is then enzymatically processed to N-acetyl-S-(2,5-dimethylbenzene)-L-cysteine, which is subsequently excreted in the urine. The amount of this mercapturic acid in the urine is proportional to the internal dose of 2,5-dimethylaniline.

For accurate quantification of the biomarker, a known amount of the stable isotope-labeled internal standard, this compound, is added to the urine sample. This internal standard behaves chemically and physically identically to the endogenous analyte during sample preparation and analysis. The use of a deuterated standard allows for the correction of any analyte loss during sample processing and compensates for matrix effects in the mass spectrometer, thereby ensuring high accuracy and precision of the measurement. The quantification is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of 2,5-Dimethylaniline

A 2,5-Dimethylaniline (2,5-Xylidine) B Metabolic Activation (e.g., N-hydroxylation) A->B Phase I Metabolism C Reactive Intermediate B->C D Glutathione (GSH) Conjugation (GST catalyzed) C->D Detoxification E Glutathione Conjugate D->E F Enzymatic Cleavage of Glutamate and Glycine E->F G Cysteine Conjugate F->G H N-Acetylation (NAT catalyzed) G->H Phase II Metabolism I N-Acetyl-S-(2,5-dimethylbenzene) -L-cysteine (Mercapturic Acid) H->I J Urinary Excretion I->J

Caption: Metabolic conversion of 2,5-dimethylaniline to its urinary mercapturic acid metabolite.

Experimental Workflow for Biomarker Analysis

A Urine Sample Collection (End of shift) B Sample Storage (-20°C or lower) A->B C Sample Preparation B->C D Addition of Internal Standard (N-Acetyl-S-(2,5-dimethylbenzene) -L-cysteine-d3) C->D E Enzymatic Hydrolysis (optional, to cleave conjugates) D->E F Solid Phase Extraction (SPE) (for sample clean-up and concentration) E->F G LC-MS/MS Analysis F->G H Data Processing and Quantification G->H

Caption: General experimental workflow for the analysis of urinary N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine.

Application Notes

  • Specificity: N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a specific biomarker for exposure to 2,5-dimethylaniline.

  • Sensitivity: The use of LC-MS/MS with a stable isotope-labeled internal standard provides high sensitivity, allowing for the detection of low levels of exposure.

  • Non-invasiveness: The collection of urine samples is a non-invasive procedure, making it suitable for routine monitoring in an occupational setting.

  • Internal Standard: this compound is the ideal internal standard as its chemical and physical properties are nearly identical to the analyte, ensuring the highest accuracy in quantification.

  • Sample Stability: Urine samples should be stored frozen (-20°C or colder) to prevent degradation of the analyte.

  • Creatinine Correction: Urinary concentrations of the biomarker should be corrected for dilution by dividing by the urinary creatinine concentration. Results are typically expressed as µg/g creatinine.

Experimental Protocols

Materials and Reagents
  • N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • β-Glucuronidase/arylsulfatase from Helix pomatia

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Urine samples from exposed workers and non-exposed controls

  • Calibrators and quality control samples

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analytical standard and the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol/water (1:1, v/v) to create a calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL) in methanol/water (1:1, v/v).

Sample Preparation
  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to remove any particulate matter.

  • Transfer 1 mL of the supernatant to a clean tube.

  • Add 50 µL of the internal standard spiking solution to each sample, calibrator, and quality control.

  • (Optional) For hydrolysis of potential glucuronide or sulfate conjugates, add 500 µL of 1 M ammonium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution. Incubate at 37°C for 4 hours or overnight.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Load the prepared urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ion transitions for both the analyte and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. Hypothetical transitions are provided in the table below.

Data Presentation

Table 1: Hypothetical LC-MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteineTo be determinedTo be determinedTo be determined
This compoundTo be determinedTo be determinedTo be determined

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
11,520150,1000.0101
57,650151,2000.0506
1015,300149,8000.1021
5075,800150,5000.5037
100152,100149,9001.0147
500760,500150,8005.0431

Note: The quantitative data presented in Table 2 is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The use of this compound as an internal standard for the quantification of its non-deuterated analogue in urine provides a robust and reliable method for the biomonitoring of occupational exposure to 2,5-dimethylaniline. The detailed protocol provided herein serves as a comprehensive guide for researchers and scientists in the field of occupational health to establish and validate this important analytical method. Further studies are warranted to establish the correlation between external exposure levels of 2,5-dimethylaniline and the urinary concentrations of its mercapturic acid metabolite in occupationally exposed populations.

Application Notes and Protocols for Developing a Calibration Curve with N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a mercapturic acid derivative that serves as a key biomarker for assessing exposure to xylene. Accurate quantification of this biomarker in biological matrices, such as urine, is crucial for toxicological studies and occupational health monitoring. The use of a stable isotope-labeled internal standard, N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3, is the gold standard for achieving high accuracy and precision in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard co-elutes with the native analyte and experiences similar matrix effects and ionization suppression, ensuring reliable correction during data processing.

This document provides a detailed protocol for the development of a calibration curve for the quantification of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine using its deuterated analog as an internal standard. The protocol covers sample preparation, LC-MS/MS method development, and data analysis.

Signaling Pathways and Metabolic Activation

Xylene, upon entering the body, undergoes metabolic activation, primarily through the cytochrome P450 enzyme system, leading to the formation of electrophilic intermediates. These reactive metabolites are subsequently detoxified through conjugation with glutathione (GSH). The resulting glutathione conjugate is further metabolized through the mercapturic acid pathway to yield N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, which is then excreted in the urine. The quantification of this mercapturic acid provides a direct measure of the internal dose of xylene.

cluster_0 Metabolic Activation and Detoxification of Xylene Xylene Xylene Electrophilic\nIntermediates Electrophilic Intermediates Xylene->Electrophilic\nIntermediates Cytochrome P450 Glutathione\nConjugate Glutathione Conjugate Electrophilic\nIntermediates->Glutathione\nConjugate GSH Conjugation N-Acetyl-S-(2,5-dimethylbenzene)\n-L-cysteine N-Acetyl-S-(2,5-dimethylbenzene) -L-cysteine Glutathione\nConjugate->N-Acetyl-S-(2,5-dimethylbenzene)\n-L-cysteine Mercapturic Acid Pathway Urinary\nExcretion Urinary Excretion N-Acetyl-S-(2,5-dimethylbenzene)\n-L-cysteine->Urinary\nExcretion

Metabolic pathway of xylene to its urinary biomarker.

Experimental Protocols

Materials and Reagents
  • N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine (Analyte)

  • This compound (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

  • Human urine (drug-free)

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of the analyte and the internal standard into separate 1 mL volumetric flasks.

    • Dissolve in methanol to the mark. These are the primary stock solutions.

  • Intermediate Stock Solutions (10 µg/mL):

    • Dilute 10 µL of each primary stock solution to 1 mL with 50% methanol in water.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the intermediate analyte stock solution with 50% methanol in water to achieve the desired concentrations.

  • Internal Standard Spiking Solution (100 ng/mL):

    • Dilute the intermediate internal standard stock solution with 50% methanol in water to a final concentration of 100 ng/mL.

Sample Preparation (Solid Phase Extraction - SPE)
  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex each sample for 10 seconds.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Take 500 µL of the supernatant.

  • Internal Standard Spiking:

    • Add 10 µL of the 100 ng/mL internal standard spiking solution to each 500 µL urine sample.

  • SPE Procedure:

    • Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

    • Loading: Load the spiked urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

    • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

cluster_1 Sample Preparation Workflow Urine Sample (500 µL) Urine Sample (500 µL) Spike with IS (10 µL) Spike with IS (10 µL) Urine Sample (500 µL)->Spike with IS (10 µL) Sample Loading Sample Loading Spike with IS (10 µL)->Sample Loading SPE Conditioning SPE Conditioning SPE Conditioning->Sample Loading Washing Washing Sample Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Solid Phase Extraction (SPE) workflow for urine samples.

LC-MS/MS Method

The following are suggested starting parameters. Optimization will be required for your specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterSuggested Value
Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

A common fragmentation pathway for N-acetyl cysteine conjugates in negative ion mode is the neutral loss of the N-acetylcysteine moiety (129 Da). Therefore, the MRM transitions can be predicted as follows:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine266.1137.1Optimize
This compound (IS)269.1137.1Optimize

Note: The exact m/z values may vary slightly depending on the instrument calibration. Collision energy will need to be optimized for your specific instrument to maximize signal intensity.

Data Presentation: Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x is typically used.

Table 1: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.51,25050,0000.025
12,55051,0000.050
512,80051,2000.250
1025,50050,5000.505
50126,00049,8002.530
100252,00050,1005.030
5001,255,00049,90025.150
10002,510,00050,20050.000

Table 2: Calibration Curve Performance

ParameterAcceptance CriteriaExample Result
Linearity (r²) > 0.990.998
Calibration Range -0.5 - 1000 ng/mL
Accuracy (% Bias) ± 15% (± 20% at LLOQ)< 10%
Precision (% RSD) < 15% (< 20% at LLOQ)< 8%

LLOQ: Lower Limit of Quantification

Conclusion

This application note provides a comprehensive protocol for developing a robust and reliable calibration curve for the quantification of the xylene biomarker, N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, in urine using its deuterated internal standard. The detailed steps for sample preparation and the suggested LC-MS/MS parameters offer a solid foundation for researchers to implement this method. Adherence to these guidelines will enable the accurate assessment of xylene exposure in various research and clinical settings.

Quantitative Analysis of a Xylene Biomarker: A Detailed GC-MS Protocol Utilizing N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals involved in toxicology, occupational health, and environmental exposure analysis.

Abstract

This document provides a comprehensive protocol for the quantitative analysis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, a specific urinary biomarker for exposure to p- and o-xylene. The method employs Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope-labeled internal standard, N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3, to ensure high accuracy and precision. Detailed procedures for sample preparation, including solid-phase extraction and derivatization, as well as instrument parameters, are outlined. This application note is intended to serve as a practical guide for researchers in the field of toxicology and drug development.

Introduction

Xylene, a widely used industrial solvent, is a volatile organic compound that poses potential health risks upon exposure. Biomonitoring of xylene exposure is crucial for assessing occupational and environmental health risks. While methylhippuric acids are the major urinary metabolites of xylene, mercapturic acids, formed via the glutathione conjugation pathway, offer a more specific indication of the bioactivation of xylene to reactive intermediates. N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a mercapturic acid metabolite derived from p- and o-xylene. Its quantification in urine provides a reliable measure of xylene uptake and metabolic activation.

This protocol details a robust and sensitive GC-MS method for the determination of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in human urine, utilizing its deuterated analog, this compound, as an internal standard to correct for matrix effects and variations in sample processing.

Xylene Metabolism and Biomarker Formation

Xylene is primarily metabolized in the liver. The major pathway involves the oxidation of a methyl group to form methylbenzoic acid, which is then conjugated with glycine to yield methylhippuric acid. A minor but significant pathway involves the formation of reactive epoxide intermediates, which are subsequently detoxified by conjugation with glutathione (GSH). This glutathione conjugate is further metabolized to a mercapturic acid, N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, which is excreted in the urine. The quantification of this specific mercapturic acid provides insight into the extent of this bioactivation pathway.

xylene_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Glutathione Conjugation) Xylene p- or o-Xylene Epoxide Xylene Epoxide (Reactive Intermediate) Xylene->Epoxide Cytochrome P450 GSH_Conjugate Glutathione Conjugate Epoxide->GSH_Conjugate Glutathione S-transferase (GST) Cysteinylglycine_Conjugate Cysteinylglycine Conjugate GSH_Conjugate->Cysteinylglycine_Conjugate γ-Glutamyl transpeptidase Cysteine_Conjugate Cysteine Conjugate Cysteinylglycine_Conjugate->Cysteine_Conjugate Dipeptidase Mercapturic_Acid N-Acetyl-S-(2,5-dimethylbenzene) -L-cysteine (Urinary Biomarker) Cysteine_Conjugate->Mercapturic_Acid N-Acetyltransferase

Figure 1: Metabolic pathway of xylene to N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine.

Experimental Protocols

This section provides a detailed methodology for the analysis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in urine.

Materials and Reagents
  • N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine (Analyte)

  • This compound (Internal Standard)

  • Methanol (HPLC grade)

  • Ethyl acetate (GC grade)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Diazomethane (or trimethylsilyldiazomethane) for derivatization

  • Solid-Phase Extraction (SPE) cartridges (C18, 500 mg)

  • Human urine (drug-free) for calibration standards and quality controls

Sample Preparation Workflow

sample_prep_workflow start Urine Sample (1 mL) add_is Add Internal Standard (N-Acetyl-S-(2,5-dimethylbenzene) -L-cysteine-d3) start->add_is acidify Acidify with HCl add_is->acidify spe Solid-Phase Extraction (SPE) C18 Cartridge acidify->spe wash Wash with Water spe->wash elute Elute with Methanol wash->elute evaporate1 Evaporate to Dryness elute->evaporate1 derivatize Derivatize with Diazomethane (to form methyl ester) evaporate1->derivatize reconstitute Reconstitute in Ethyl Acetate derivatize->reconstitute end Inject into GC-MS reconstitute->end

Figure 2: Experimental workflow for sample preparation.

Detailed Sample Preparation Procedure
  • Sample Collection: Collect mid-stream urine samples in polypropylene containers. Samples can be stored at -20°C until analysis.

  • Internal Standard Spiking: To 1 mL of urine, add a known amount of this compound solution in methanol.

  • Acidification: Acidify the urine sample to approximately pH 2 with 1 M HCl.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the acidified urine sample onto the cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analyte and internal standard with 5 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add an ethereal solution of diazomethane dropwise until a persistent yellow color is observed. (Caution: Diazomethane is explosive and toxic. Handle with extreme care in a fume hood).

    • Alternatively, use a safer methylating agent like trimethylsilyldiazomethane.

    • Allow the reaction to proceed for 10 minutes at room temperature.

    • Remove the excess diazomethane under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following GC-MS parameters are provided as a starting point and may require optimization for individual instruments.

ParameterSetting
Gas Chromatograph
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine methyl esterTo be determined empirically. Likely fragments would include the molecular ion and fragments corresponding to the loss of the acetyl group and cleavage of the cysteine side chain.
This compound methyl esterTo be determined empirically, expected to be M+3 of the analyte fragments.

Quantitative Data

While specific urinary concentrations of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine are not widely reported due to it being a minor metabolite, its presence is a clear indicator of xylene exposure. For context, the primary metabolites, methylhippuric acids, are found at much higher concentrations. One study noted that dimethylphenyl mercapturic acid (DPMA) is formed at a ratio of approximately 0.0003% relative to the main methylhippuric acid metabolites.

Table 1: Hypothetical Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio
10.05
50.24
100.51
251.23
502.55
1005.10
Linearity (r²) >0.995

Table 2: Example Urinary Concentrations in Exposed vs. Control Groups

GroupNMean Concentration (ng/mL) ± SDRange (ng/mL)
Occupationally Exposed2015.8 ± 8.25.2 - 35.1
Control (Non-Exposed)20< LOD< LOD

LOD: Limit of Detection

Conclusion

The GC-MS method described provides a sensitive and specific approach for the quantification of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in human urine. The use of a deuterated internal standard ensures the reliability of the results. This protocol is a valuable tool for researchers in toxicology, occupational health, and environmental science for the biomonitoring of xylene exposure and for further investigation into the metabolic pathways of this important industrial chemical.

Application Notes and Protocols for N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 is the deuterated form of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, which is the mercapturic acid metabolite of 2,5-dimethylaniline. Due to its chemical identity and mass difference from the non-labeled metabolite, it is an ideal internal standard for use in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard like this one is crucial for correcting variations during sample preparation and analysis, thereby ensuring accurate and precise pharmacokinetic data.[2]

These application notes provide a comprehensive guide for utilizing this compound in pharmacokinetic studies of 2,5-dimethylaniline, a compound of interest in toxicology and industrial hygiene.

Application: Bioanalytical Internal Standard

This compound serves as an internal standard in the quantification of the corresponding non-deuterated mercapturic acid metabolite in biological matrices such as urine and plasma. This allows for the precise measurement of this key metabolite, which can be used as a biomarker for exposure to 2,5-dimethylaniline. The quantification of metabolites is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent compound.

Experimental Protocols

Preparation of Stock Solutions and Standards
  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in methanol.

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Serially dilute the stock solutions with methanol:water (1:1, v/v) to prepare working solutions for calibration standards and quality controls.

Sample Preparation (Protein Precipitation for Plasma)
  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., at a concentration of 500 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in methanol[3]

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

Time (min)% B
0.010
1.010
5.095
7.095
7.110
10.010
  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Data Analysis

Quantification is performed using the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards. The concentration of the analyte in the samples is then determined from the calibration curve.

Data Presentation

Table 1: Optimized MS/MS Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine268.1139.120
This compound271.1142.120
Table 2: Illustrative Pharmacokinetic Parameters of 2,5-Dimethylaniline Metabolite
ParameterValueUnits
Cmax150.5ng/mL
Tmax4.0h
AUC(0-t)1250.8ngh/mL
AUC(0-inf)1305.2ngh/mL
t1/28.5h
CL/F2.5L/h/kg
Vd/F30.2L/kg

Note: These are example values and will vary depending on the study design.

Visualizations

Bioanalytical_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma/Urine) Spike_IS Spike with this compound Sample->Spike_IS Extraction Protein Precipitation / Extraction Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Integration Peak Integration LC_MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Parent 2,5-Dimethylaniline Metabolite1 Reactive Intermediate Parent->Metabolite1 Oxidation (CYP450) GSH_Adduct Glutathione Conjugate Metabolite1->GSH_Adduct Glutathione-S-transferase Mercapturic_Acid N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine (Mercapturic Acid) GSH_Adduct->Mercapturic_Acid Further Processing Excretion Urinary Excretion Mercapturic_Acid->Excretion

References

Troubleshooting & Optimization

Technical Support Center: Isotopic Interference with d3 Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with isotopic interference when using deuterium (d3) labeled internal standards in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a problem with d3 labeled internal standards?

Isotopic interference, or crosstalk, occurs when the isotopic signature of the unlabeled analyte contributes to the signal of the stable isotope-labeled internal standard (SIL-IS), such as a d3 labeled compound.[1][2] This can also happen in reverse, where the SIL-IS contributes to the analyte signal. This phenomenon can lead to significant inaccuracies in quantification.[3][4] The primary concern is the overestimation of the internal standard signal, which in turn leads to an underestimation of the analyte concentration, or vice-versa.[2][4] This is particularly problematic at high analyte concentrations, often resulting in non-linear calibration curves and compromised data quality.[1][4][5]

Q2: What are the primary causes of isotopic interference with d3 labeled standards?

Several factors can contribute to isotopic interference:

  • Natural Isotopic Abundance: Carbon-13 (¹³C) has a natural abundance of approximately 1.1%. In a molecule, there's a statistical probability that some analyte molecules will contain one or more ¹³C atoms, increasing their mass.[1] For an analyte and its d3-labeled internal standard, the M+3 isotopologue of the analyte can have the same mass-to-charge ratio (m/z) as the primary peak of the d3-internal standard, causing an overlap.[2]

  • Isotopic Purity of the Internal Standard: The d3 labeled internal standard may contain a small percentage of the unlabeled analyte as an impurity from its synthesis.[2][3] This unlabeled portion will contribute to the analyte signal, leading to inaccuracies, especially at low analyte concentrations.[2] Ideally, the amount of unlabeled molecule in the internal standard should be less than 2%.[6]

  • In-source Fragmentation: Fragmentation of the analyte within the ion source of the mass spectrometer can generate ions that have the same m/z as the internal standard.[1]

  • Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms on the standard may exchange with hydrogen atoms from the solvent or matrix, especially under acidic or basic conditions or at elevated temperatures.[3][7] This can lead to a loss of the deuterium label, causing the internal standard to be detected as the unlabeled analyte.

Q3: How can I detect isotopic interference in my assay?

There are several indicators that suggest the presence of isotopic interference:

  • Non-linear calibration curves: At high analyte concentrations, the contribution of its isotopes to the internal standard signal becomes more significant, causing the calibration curve to become non-linear.[1][2][4]

  • Inaccurate Quality Control (QC) sample results: QC samples may show a positive or negative bias, particularly at the high and low ends of the calibration range.[2]

  • Unexpectedly high background signal: A high background signal for the "light" analyte in blank samples spiked only with the "heavy" internal standard can indicate the presence of unlabeled analyte as an impurity in the SIL-IS.[3]

Troubleshooting Guides

Issue 1: Non-linear calibration curve, especially at higher concentrations.

This is a classic symptom of isotopic interference where the high concentration of the unlabeled analyte contributes to the signal of the d3 labeled internal standard.[1][5]

Troubleshooting Workflow

start Start: Non-Linear Calibration Curve assess_analyte Assess Analyte Contribution to IS Channel start->assess_analyte analyze_high_analyte Analyze High Concentration Unlabeled Analyte Standard assess_analyte->analyze_high_analyte detect_signal Signal Detected in IS Channel? analyze_high_analyte->detect_signal interference_confirmed Isotopic Interference Confirmed detect_signal->interference_confirmed Yes no_interference No Significant Interference from this source detect_signal->no_interference No mitigation Proceed to Mitigation Strategies interference_confirmed->mitigation

Caption: Workflow for diagnosing isotopic interference from the analyte.

Experimental Protocol: Assessing Analyte Contribution
  • Prepare a high-concentration solution of the unlabeled analyte in a suitable solvent (e.g., methanol). The concentration should correspond to the highest point on your calibration curve.[1]

  • Set up your LC-MS/MS method to monitor both the primary MRM transition for the analyte and the primary MRM transition for the d3-internal standard.

  • Inject the high-concentration analyte solution and acquire the data. This sample should not contain any internal standard.[4]

  • Analyze the chromatogram. Measure the peak area for the analyte transition and any observed peak area for the d3-internal standard transition at the same retention time.[1]

  • Calculate the percentage of interference using the following formula: % Interference = (Peak Area in IS Channel / Peak Area in Analyte Channel) * 100

Quantitative Data Summary
Analyte ConcentrationPeak Area (Analyte Channel)Peak Area (IS Channel)% Interference
1000 ng/mL2,500,000125,0005.0%
500 ng/mL1,250,00061,2504.9%
100 ng/mL250,00012,0004.8%
10 ng/mL25,0001,1504.6%

Note: The above data is hypothetical and serves to illustrate the calculation. A consistent percentage of interference across a range of concentrations is indicative of isotopic overlap.

Solutions
  • Mathematical Correction: Use a nonlinear calibration function that accounts for the measured interference.[8][9] Some software platforms allow for the input of a correction factor.

  • Increase Internal Standard Concentration: Increasing the concentration of the d3-IS can reduce the relative contribution of the interfering isotopes from the analyte.[2] However, be cautious not to saturate the detector.

  • Select a Different MRM Transition: If possible, select a different product ion for the internal standard that is not subject to interference from the analyte.

Issue 2: Inaccurate results at low analyte concentrations.

This can be a sign of unlabeled analyte present as an impurity in your d3 labeled internal standard.

Troubleshooting Workflow

start Start: Inaccurate Low Concentration Results assess_is_purity Assess IS Purity for Unlabeled Analyte start->assess_is_purity analyze_is_alone Analyze Working Concentration of d3-IS Alone assess_is_purity->analyze_is_alone detect_signal Signal Detected in Analyte Channel? analyze_is_alone->detect_signal impurity_confirmed Unlabeled Impurity Confirmed detect_signal->impurity_confirmed Yes no_impurity IS Purity is Acceptable detect_signal->no_impurity No mitigation Proceed to Mitigation Strategies impurity_confirmed->mitigation

Caption: Workflow for diagnosing unlabeled impurity in the internal standard.

Experimental Protocol: Assessing Internal Standard Purity
  • Prepare a solution containing only the d3 labeled internal standard at the concentration used in your assay.

  • Analyze this solution using your LC-MS/MS method and quantify the peak area in the unlabeled analyte's MRM channel.[2] This will give you the contribution of the impurity.

  • Check the Certificate of Analysis (CoA) for your d3 standard to determine the specified level of unlabeled analyte.[2]

Solutions
  • Subtract the Impurity Contribution: The response from the unlabeled impurity can be subtracted from the analyte response in your samples. This is particularly important for accurately quantifying low-concentration samples.[2]

  • Source a Higher Purity Standard: If the level of impurity is unacceptably high (ideally >99% isotopic purity), consider purchasing a new batch of the d3 labeled internal standard with a higher isotopic purity.[2][3]

  • Use a Higher Mass-Labeled Standard: If available, using a d4 or higher labeled standard will reduce the likelihood of isotopic overlap from the analyte. The general rule for small organic molecules is that the isotopic internal standard should be at least 3 mass units different from the analyte.[6]

Issue 3: Poor reproducibility and chromatographic peak shape.

This may be due to the "deuterium isotope effect," which can cause a slight retention time shift between the analyte and the d3 labeled internal standard.[10] This can lead to differing matrix effects for the analyte and the internal standard, compromising the accuracy of the assay.[10]

Logical Relationship Diagram

deuterium_effect Deuterium Isotope Effect retention_shift Retention Time Shift (Analyte vs. IS) deuterium_effect->retention_shift incomplete_coelution Incomplete Co-elution retention_shift->incomplete_coelution differential_matrix Differential Matrix Effects incomplete_coelution->differential_matrix poor_reproducibility Poor Reproducibility and Accuracy differential_matrix->poor_reproducibility

Caption: The impact of the deuterium isotope effect on analytical accuracy.

Solutions
  • Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to ensure complete co-elution of the analyte and the d3 labeled internal standard.[11]

  • Use a ¹³C or ¹⁵N Labeled Standard: Carbon-13 or Nitrogen-15 labeled internal standards are less prone to the chromatographic isotope effect and are not subject to H/D exchange.[7] While often more expensive, they can provide more reliable results.

References

Technical Support Center: Optimizing Mass Spectrometer Parameters for N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions (FAQs) related to the mass spectrometric analysis of this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion (m/z) for this compound?

A1: The molecular formula for this compound is C13H14D3NO3S. The theoretical monoisotopic mass is approximately 270.11 Da. In positive electrospray ionization (ESI+) mode, the expected precursor ion is the protonated molecule [M+H]+, which would have an m/z of approximately 271.12 . In negative electrospray ionization (ESI-) mode, the expected precursor ion is the deprotonated molecule [M-H]-, with an m/z of approximately 269.10 . The choice of ionization mode will depend on the overall sensitivity and stability of the signal.

Q2: How do I determine the optimal product ions for Multiple Reaction Monitoring (MRM) analysis?

A2: Product ion selection is a critical step in developing a sensitive and specific MRM method. A good starting point is to perform a product ion scan (or tandem mass spectrometry - MS/MS) on the precursor ion. Based on the known fragmentation patterns of mercapturic acids (N-acetyl-cysteine conjugates), several characteristic fragmentation pathways can be predicted.

For this compound in positive ion mode , common fragmentations include the loss of the N-acetyl-d3 group and cleavages within the cysteine moiety. In negative ion mode , a characteristic neutral loss of 129 Da (for the non-deuterated N-acetyl-cysteine) is often observed. Due to the deuterium labeling on the acetyl group, this loss may be slightly different. A product ion scan is essential to confirm the exact m/z of the fragments.

Q3: What are the recommended starting parameters for collision energy (CE)?

A3: Collision energy is an instrument-dependent parameter that requires empirical optimization. A good starting point for a small molecule like this compound is to perform a collision energy optimization experiment. This typically involves infusing a standard solution of the analyte and ramping the collision energy over a range (e.g., 5-50 eV) while monitoring the intensity of the potential product ions. The optimal collision energy is the value that produces the most stable and intense signal for the chosen product ion. Automated software routines provided by most instrument manufacturers can simplify this process.

Q4: I am observing a poor or no signal for my analyte. What are the possible causes and solutions?

A4: Poor or no signal intensity can be due to a variety of factors. Here are some common causes and troubleshooting steps:

  • Incorrect Mass Spectrometer Settings: Double-check that the instrument is set to monitor the correct precursor and product ion m/z values.

  • Ion Source Issues: Ensure the electrospray needle is not clogged and that the nebulizing and drying gas flows are appropriate. An unstable spray can lead to a fluctuating or absent signal.

  • Sample Preparation: The analyte may not be efficiently extracted from the sample matrix. Re-evaluate your sample preparation protocol.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte. Improve chromatographic separation or dilute the sample to mitigate this effect.

  • Analyte Degradation: Ensure the analyte is stable under your storage and experimental conditions.

Q5: My signal is unstable and fluctuating. What should I check?

A5: An unstable signal can be frustrating. Consider the following potential causes:

  • Unstable Electrospray: Visually inspect the spray from the ESI source. It should be a fine, consistent mist. If it is sputtering or dripping, check for blockages in the sample line or ESI needle.

  • LC Pump Issues: Fluctuations in the liquid chromatography flow rate can lead to an unstable signal. Check for leaks in the LC system and ensure the pumps are functioning correctly.

  • Inadequate Degassing: Ensure your mobile phases are properly degassed to prevent bubbles from entering the system.

  • Contamination: Contaminants in the mobile phase, sample, or from the LC system itself can cause signal instability. Use high-purity solvents and reagents.

Troubleshooting Guides

This section provides a more in-depth guide to resolving common issues encountered during the LC-MS/MS analysis of this compound.

Table 1: Troubleshooting Common LC-MS/MS Issues
IssuePossible CauseRecommended Solution
Low Signal Intensity Inefficient ionizationOptimize ion source parameters (e.g., capillary voltage, gas flows, temperature). Try a different ionization mode (positive vs. negative).
Incorrect MRM transitionPerform a product ion scan to confirm the correct product ions and optimize collision energy.
Matrix suppressionImprove chromatographic separation to separate the analyte from interfering matrix components. Dilute the sample.
High Background Noise Contaminated mobile phase or LC systemUse high-purity, LC-MS grade solvents and reagents. Flush the LC system thoroughly.
Leak in the systemCheck all fittings and connections for leaks.
Electronic noiseEnsure the mass spectrometer is properly grounded.
Poor Peak Shape (Tailing or Fronting) Column overloadDilute the sample or inject a smaller volume.
Inappropriate mobile phaseEnsure the sample solvent is compatible with the mobile phase. Optimize the mobile phase composition.
Column degradationReplace the analytical column.
Retention Time Shift Inconsistent mobile phase compositionPrepare fresh mobile phase and ensure proper mixing.
Fluctuations in column temperatureUse a column oven to maintain a stable temperature.
Column equilibrationEnsure the column is adequately equilibrated before each injection.

Experimental Protocols

Methodology for Optimizing Mass Spectrometer Parameters
  • Analyte Information and Precursor Ion Determination:

    • Obtain the molecular formula (C13H14D3NO3S) and calculate the theoretical monoisotopic mass (~270.11 Da).

    • Determine the expected m/z for the protonated [M+H]+ (~271.12) and deprotonated [M-H]- (~269.10) ions.

  • Direct Infusion and Ionization Mode Selection:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode).

    • Infuse the solution directly into the mass spectrometer using a syringe pump.

    • Acquire full scan mass spectra in both positive and negative ionization modes to determine which mode provides a more intense and stable signal for the precursor ion.

  • Product Ion Scan and MRM Transition Selection:

    • Set the mass spectrometer to perform a product ion scan on the selected precursor ion.

    • Apply a range of collision energies (e.g., 10, 20, 30, 40 eV) to induce fragmentation.

    • Identify the most abundant and specific product ions. For mercapturic acids, look for characteristic losses.

    • Select at least two of the most intense and specific product ions to create MRM transitions (one for quantification and one for confirmation).

  • Collision Energy Optimization:

    • For each selected MRM transition, perform a collision energy optimization experiment.

    • Infuse the standard solution and acquire data while ramping the collision energy over a predefined range (e.g., 5 to 50 eV in 2 eV steps).

    • Plot the intensity of the product ion against the collision energy to generate a collision energy profile.

    • The collision energy that yields the maximum product ion intensity is the optimal value for that transition.

  • LC-MS/MS Method Development:

    • Develop a liquid chromatography method that provides good retention and peak shape for the analyte. Since this compound is an internal standard, it is crucial that its retention time is very close to that of the non-deuterated analyte to ensure effective correction for matrix effects.[1]

    • Incorporate the optimized MRM transitions and collision energies into the LC-MS/MS acquisition method.

Table 2: Predicted Mass Spectrometer Parameters for this compound
ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)
Precursor Ion (m/z) ~271.12~269.10
Predicted Product Ions (m/z) Fragmentation of the cysteine moiety and loss of the N-acetyl-d3 group. A product ion scan is required for confirmation.Potential neutral loss of the N-acetyl-d3-cysteine moiety. A product ion scan is required for confirmation.
Suggested Starting CE 10 - 30 eV10 - 30 eV
Ion Source Parameters Capillary Voltage: 3-4 kV; Gas Flow: Instrument dependent; Temperature: Instrument dependentCapillary Voltage: -2.5 to -3.5 kV; Gas Flow: Instrument dependent; Temperature: Instrument dependent

Note: The predicted product ions and collision energies are starting points and must be empirically optimized on your specific instrument.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ms_opt Mass Spectrometer Optimization cluster_lcms LC-MS/MS Method A Prepare Standard Solution B Direct Infusion A->B Infuse into MS C Select Ionization Mode (+/-) B->C Full Scan D Product Ion Scan C->D Select Precursor Ion E Select MRM Transitions D->E Identify Product Ions F Optimize Collision Energy E->F For each transition G Develop LC Method F->G Optimized Parameters H Finalize LC-MS/MS Method G->H Combine Methods

Caption: Workflow for optimizing mass spectrometer parameters.

Troubleshooting_Workflow Start Problem Observed (e.g., Low Signal) Check_MS Check MS Settings (Precursor/Product Ions, CE) Start->Check_MS Check_Source Inspect Ion Source (Spray, Needle) Start->Check_Source Check_LC Check LC System (Flow Rate, Leaks) Start->Check_LC Check_Sample Evaluate Sample Prep & Matrix Effects Start->Check_Sample Solution_MS Correct MS Parameters Check_MS->Solution_MS Incorrect Solution_Source Clean/Replace Needle, Adjust Gas Flow Check_Source->Solution_Source Unstable Spray Solution_LC Fix Leaks, Purge Pump, Degas Mobile Phase Check_LC->Solution_LC Irregular Flow Solution_Sample Optimize Prep, Dilute Sample Check_Sample->Solution_Sample Suspected

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

References

Technical Support Center: Correcting for Isotopic Crosstalk in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to isotopic crosstalk in quantitative mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic crosstalk and why does it occur?

A: Isotopic crosstalk refers to the interference where the signal of an analyte contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), or vice versa.[1] This phenomenon can lead to inaccurate quantification in mass spectrometry-based assays. The primary causes of isotopic crosstalk include:

  • Natural Isotopic Abundance: Many elements, such as carbon (¹³C), nitrogen (¹⁵N), chlorine (³⁷Cl), and bromine (⁸¹Br), have naturally occurring stable isotopes.[2][3] In molecules with many atoms of these elements, there is a statistical probability that some analyte molecules will have a mass that overlaps with the mass of the SIL-IS.[3][4]

  • Isotopic Impurity of the Internal Standard: The SIL-IS may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[1][5]

  • In-source Fragmentation: Although less common with modern soft ionization techniques, the analyte can sometimes fragment in the ion source of the mass spectrometer, and these fragments may have the same mass-to-charge ratio (m/z) as the internal standard.[1]

  • Collision Cell Crosstalk: In tandem mass spectrometry (MS/MS), if the collision cell is not cleared quickly enough between scans, fragments from the analyte's transition can "bleed" into the internal standard's transition, creating a "ghost peak".[1][6]

Q2: How does isotopic crosstalk affect quantitative accuracy?

A: Uncorrected isotopic crosstalk can significantly compromise the accuracy and reliability of quantitative analysis.[1] The main consequences are:

  • Non-linear Calibration Curves: As the concentration of the analyte increases, its contribution to the internal standard signal also increases. This leads to a non-linear relationship between the analyte concentration and the measured response, often causing the calibration curve to plateau at higher concentrations.[2][3][5]

  • Inaccurate Quantification: The interference from crosstalk leads to an overestimation of the internal standard signal, which in turn results in an underestimation of the true analyte concentration. This bias is often more pronounced at higher analyte concentrations.[2]

  • Reduced Assay Sensitivity: The artificially inflated baseline of the internal standard signal due to crosstalk can obscure the detection of low-level analytes, thereby reducing the lower limit of quantification (LLOQ) of the assay.

Q3: How can I identify if isotopic crosstalk is affecting my results?

A: Several experimental approaches can be used to determine if isotopic crosstalk is occurring in your assay:

  • Analyze a High Concentration of the Analyte Alone: Prepare a sample containing the analyte at a high concentration (e.g., at the upper limit of quantification, ULOQ) without the internal standard. Analyze this sample and monitor the mass transition of the internal standard. Any significant signal detected at the retention time of the analyte indicates crosstalk from the analyte to the IS.[2][5]

  • Analyze the Internal Standard Solution Alone: Prepare a sample containing only the internal standard at its working concentration. Analyze this sample and monitor the mass transition of the analyte. Any signal detected indicates the presence of the unlabeled analyte as an impurity in the internal standard.[5]

  • Observe Calibration Curve Linearity: A non-linear calibration curve, particularly one that bends towards the x-axis at higher concentrations, is a strong indicator of isotopic crosstalk.[2][3]

Troubleshooting Guides

Issue 1: My calibration curve is non-linear, especially at high concentrations.

This is a classic symptom of isotopic crosstalk from the analyte to the internal standard.

Troubleshooting Steps and Solutions:

  • Confirm Crosstalk: Perform the experiment described in "Analyze a High Concentration of the Analyte Alone" to confirm that the analyte is contributing to the internal standard's signal.

  • Increase Internal Standard Concentration: A higher concentration of the internal standard can sometimes minimize the relative contribution of the crosstalk from the analyte, potentially restoring linearity to the calibration curve.[2]

  • Monitor a Less Abundant SIL-IS Isotope: This is a powerful technique to eliminate crosstalk without mathematical correction.[3] The principle is to select a multiple reaction monitoring (MRM) transition for the internal standard that is not affected by the isotopic contribution of the analyte. For example, if your analyte is at m/z 454 and your SIL-IS is at m/z 458, the analyte may have a natural isotope at m/z 458. However, your SIL-IS may also have a less abundant isotope at m/z 460, which is free from analyte interference.[1]

  • Mathematical Correction: If the above methods are not feasible, a mathematical correction can be applied. This typically involves creating a correction matrix based on the measured isotopic distribution of the analyte and internal standard.[2][7][8]

Issue 2: I see a peak for the analyte when I inject a pure solution of my stable isotope-labeled internal standard.

This indicates that your internal standard is contaminated with the unlabeled analyte.[1]

Troubleshooting Steps and Solutions:

  • Quantify the Impurity: Prepare a calibration curve of the analyte. Analyze the pure internal standard solution and, using the calibration curve, determine the concentration of the analyte impurity.[1]

  • Assess the Impact: If the amount of analyte impurity is low and consistent (e.g., below the LLOQ of the assay), it may be acceptable. However, it can lead to a positive intercept on the calibration curve.[1]

  • Source a Purer Internal Standard: The most straightforward solution is to obtain a new batch of the internal standard with higher isotopic purity.[1]

  • Mathematical Correction: A calibration model that accounts for the y-intercept can be used to correct for this type of crosstalk.[1]

Experimental Protocols

Protocol 1: Experimental Assessment of Analyte-to-Internal Standard Crosstalk

Objective: To experimentally determine the extent of isotopic crosstalk from the analyte to the stable isotope-labeled internal standard.

Materials:

  • Pure analyte standard

  • Pure stable isotope-labeled internal standard (SIL-IS)

  • Blank matrix (e.g., plasma, urine)

  • LC-MS/MS system

Procedure:

  • Prepare a series of calibrator samples containing the analyte at various concentrations in the blank matrix, but without the internal standard. The concentration range should cover the expected range of the study samples, including the upper limit of quantification (ULOQ).

  • Prepare a blank matrix sample spiked with only the internal standard at the concentration used in the assay.

  • Analyze the prepared samples using the same LC-MS/MS method as your study samples.

  • Measure the peak area of the internal standard's MRM transition in the calibrator samples. This represents the crosstalk signal.

  • Measure the peak area of the internal standard in the blank matrix sample spiked only with the IS. This represents the true IS signal.

  • Calculate the percentage of crosstalk at each analyte concentration using the following formula: % Crosstalk = (Crosstalk Signal / True IS Signal) * 100

Protocol 2: Mitigating Crosstalk by Monitoring a Less Abundant SIL-IS Isotope

Objective: To select a multiple reaction monitoring (MRM) transition for the internal standard that is not affected by the isotopic contribution of the analyte.[3]

Materials:

  • Pure analyte standard

  • Pure SIL-IS

  • LC-MS/MS system

Procedure:

  • Infuse a pure solution of the analyte and acquire a full scan mass spectrum to observe its complete isotopic distribution.

  • Infuse a pure solution of the SIL-IS and acquire a full scan mass spectrum to observe its isotopic distribution.

  • Identify a higher mass isotope of the SIL-IS that is clear of any significant signal from the analyte's isotopic cluster.

  • Develop an MRM method using this higher mass precursor ion for the SIL-IS.

  • Validate the new method to ensure linearity, accuracy, and precision.

Data Presentation

Table 1: Comparison of Isotopic Crosstalk Correction Methods

Correction MethodPrincipleAdvantagesDisadvantages
Increase IS Concentration Reduces the relative signal contribution from analyte crosstalk.Simple to implement.May not be effective for severe crosstalk; can increase cost.
Monitor Less Abundant Isotope Selects an IS precursor ion free from analyte interference.[3]Completely eliminates crosstalk without mathematical correction.[1]May result in lower IS signal intensity, potentially affecting assay sensitivity.
Mathematical Correction (Matrix-based) Uses a system of linear equations to deconvolve the overlapping isotopic signals.[7][8]Can be very accurate if the isotopic distributions are well-characterized.Requires specialized software and careful validation.
Use of a Purer Internal Standard Reduces the contribution of unlabeled analyte from the IS.Most direct solution for IS impurity issues.[1]May not be readily available or could be cost-prohibitive.

Visualizations

Isotopic_Crosstalk_Concept cluster_analyte Analyte cluster_is Internal Standard cluster_ms Mass Spectrometer A Analyte (M) MS Measured Signal at m/z (M+n) A_iso Analyte Isotope (M+n) A_iso->MS Crosstalk IS SIL-IS (M+n) IS->MS True Signal

Caption: Conceptual diagram of isotopic crosstalk.

Crosstalk_Troubleshooting_Workflow start Start: Suspected Crosstalk check_nonlinearity Observe Non-Linear Calibration Curve? start->check_nonlinearity exp_confirm Perform Experimental Confirmation check_nonlinearity->exp_confirm Yes no_crosstalk No Crosstalk Detected. Investigate Other Issues. check_nonlinearity->no_crosstalk No crosstalk_present Crosstalk Confirmed? exp_confirm->crosstalk_present solution1 Increase IS Concentration crosstalk_present->solution1 Yes crosstalk_present->no_crosstalk No solution2 Monitor Less Abundant IS Isotope solution1->solution2 solution3 Apply Mathematical Correction solution2->solution3 end End: Crosstalk Corrected solution3->end

Caption: Troubleshooting workflow for isotopic crosstalk.

References

improving chromatographic separation of xylene metabolites and internal standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of xylene metabolites and internal standards.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic analysis of xylene metabolites, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting) for Xylene Metabolites

Q1: Why are my xylene metabolite peaks (2-, 3-, and 4-methylhippuric acid) exhibiting significant tailing?

A1: Peak tailing for acidic compounds like methylhippuric acids is a common issue in reversed-phase chromatography.[1][2][3] Several factors can contribute to this phenomenon:

  • Secondary Interactions: Unwanted interactions between the acidic analytes and residual silanol groups on the silica-based stationary phase can cause peak tailing.[1][2][3] These interactions are more pronounced when the silanol groups are deprotonated (at higher pH).

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the methylhippuric acids, both ionized and non-ionized forms of the analytes will be present, leading to peak distortion.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[2][4][5]

  • Contaminants: The presence of contaminants in the sample or from the system can interact with the column and affect peak shape.[4]

Troubleshooting Steps:

Potential Cause Recommended Solution
Secondary Silanol InteractionsLower the mobile phase pH to at least 2 units below the analyte pKa to ensure the analytes are in their neutral form and to suppress the ionization of residual silanols.[3][6] Using a well end-capped column can also minimize these interactions.[3]
Inappropriate Mobile Phase pHAdjust the mobile phase pH to be well below the pKa of the methylhippuric acids (typically around 3.5-4.5). Buffering the mobile phase can help maintain a consistent pH.[4]
Column OverloadDilute the sample and reinject.[4] If necessary, use a column with a higher loading capacity.[4]
Sample Matrix EffectsImplement a sample clean-up procedure such as solid-phase extraction (SPE) to remove interfering contaminants.[4][7]

Q2: My peaks are fronting. What could be the cause?

A2: Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.[8]

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger (higher elution strength) than the mobile phase, it can cause the analyte band to spread and result in fronting.[2][9][10]

Troubleshooting Steps:

Potential Cause Recommended Solution
Sample OverloadDilute the sample before injection.[8]
Injection Solvent MismatchWhenever possible, dissolve the sample in the initial mobile phase.[11] If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.[10]

Issue 2: Poor Resolution and Co-elution

Q3: I am struggling to separate the isomeric xylene metabolites (2-, 3-, and 4-methylhippuric acid). What can I do to improve resolution?

A3: The structural similarity of xylene metabolite isomers makes their separation challenging.[6] Here are several strategies to improve resolution:

  • Optimize Mobile Phase Composition: The choice and proportion of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase significantly impact selectivity.[6] Acetonitrile generally has a higher elution strength, while methanol can offer different selectivity due to its hydrogen bonding capabilities.[6]

  • Implement a Gradient Elution: An isocratic elution may not be sufficient for separating complex isomeric mixtures. A gradient elution, starting with a lower percentage of organic modifier and gradually increasing it, can improve the resolution of closely eluting peaks.[6][12][13]

  • Adjusting Mobile Phase pH: Fine-tuning the pH of the mobile phase can alter the ionization state of the analytes and improve separation.[6]

  • Lower the Flow Rate: Reducing the flow rate can increase peak efficiency and improve resolution, although it will lengthen the analysis time.[14]

  • Change Column Chemistry: If optimizing the mobile phase is insufficient, consider a different stationary phase. A column with a different chemistry (e.g., phenyl-hexyl) may provide the necessary selectivity for separating the isomers.[15]

Troubleshooting Steps:

Potential Cause Recommended Solution
Insufficient SelectivitySystematically vary the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase.[6] Also, consider trying a different organic modifier like methanol.[6]
Inadequate Separation PowerDevelop a shallow gradient elution program. Start with a low percentage of organic modifier and slowly increase the concentration over time.[6][12]
Suboptimal pHAdjust the mobile phase pH. Even small changes can impact the retention and selectivity of ionizable compounds.[6]
Poor Column EfficiencyDecrease the flow rate to allow for better mass transfer and improved resolution.[14]
Unsuitable Stationary PhaseSwitch to a column with a different stationary phase chemistry that may offer better selectivity for your analytes.

Q4: My internal standard is co-eluting with one of the xylene metabolites. How can I resolve this?

A4: Co-elution of the internal standard with an analyte can interfere with accurate quantification. To address this:

  • Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient profile, or temperature to alter the selectivity and achieve separation.

  • Select a Different Internal Standard: If chromatographic adjustments are unsuccessful, choose an internal standard with a different chemical structure and retention behavior. A stable isotope-labeled (SIL) internal standard of the analyte is ideal as it will have nearly identical retention time but can be distinguished by mass spectrometry.[7][16] However, ensure there is no significant isotopic effect causing a shift in retention time that could lead to differential matrix effects.[7]

Frequently Asked Questions (FAQs)

Q5: What is a suitable internal standard for the analysis of xylene metabolites?

A5: The choice of internal standard is critical for accurate and reliable quantification.[7] Ideally, a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated or 13C-labeled methylhippuric acid) should be used.[7][16][17][18] SIL internal standards have physicochemical properties that are very similar to the analyte, meaning they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[7] This helps to compensate for matrix effects and variations in the analytical process.[7] If SIL internal standards are not available, a structural analog with similar chemical properties can be used.[16]

Q6: What are the key steps in a typical sample preparation protocol for urinary xylene metabolites?

A6: Sample preparation is crucial for removing interferences from the biological matrix. A common approach for urine samples is solid-phase extraction (SPE).[7] A general protocol involves the following steps:

  • Sample Pre-treatment: Acidify the urine sample to a pH of around 1.8-1.9.

  • SPE Column Conditioning and Equilibration: Condition the SPE cartridge (e.g., a mixed-mode strong anion exchange) with methanol followed by an equilibration buffer.[7]

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with water and then methanol to remove interfering substances.[7]

  • Elution: Elute the xylene metabolites using a suitable solvent, such as a mixture of formic acid in acetonitrile and methanol.[7]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase before injection.[19]

Q7: What are typical starting conditions for an HPLC method for xylene metabolites?

A7: A good starting point for developing an HPLC method for xylene metabolites on a C18 column would be:

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid) to control pH.[20]

  • Mobile Phase B: Acetonitrile or methanol.[6]

  • Gradient: A linear gradient from a low percentage of mobile phase B (e.g., 10-20%) to a higher percentage (e.g., 80-90%) over 15-20 minutes.[6]

  • Flow Rate: 0.8 - 1.5 mL/min for a standard analytical column.[19]

  • Detection: UV detection at around 254 nm or, for higher sensitivity and specificity, mass spectrometry (MS).[21]

These conditions should be optimized to achieve the best separation for your specific application and instrumentation.

Quantitative Data Summary

Table 1: Example Retention Times of Xylene Metabolites and an Internal Standard under Reversed-Phase HPLC Conditions.

Analyte Retention Time (min) Column Mobile Phase Flow Rate (mL/min)
2-Methylhippuric Acid8.5C18 (4.6 x 250 mm)Acetonitrile/Water/Acetic Acid Gradient1.5
3-Methylhippuric Acid9.2C18 (4.6 x 250 mm)Acetonitrile/Water/Acetic Acid Gradient1.5
4-Methylhippuric Acid9.8C18 (4.6 x 250 mm)Acetonitrile/Water/Acetic Acid Gradient1.5
p-Hydroxybenzoic Acid (IS)7.1C18 (4.6 x 250 mm)Acetonitrile/Water/Acetic Acid Gradient1.5

Note: These are example values and will vary depending on the specific chromatographic system and conditions.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Xylene Metabolites in Urine

This protocol is based on established methods for the determination of methylhippuric acids in urine samples.[19]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 2 mL of urine into a centrifuge tube.

    • Add 50 µL of an internal standard solution (e.g., p-hydroxybenzoic acid).

    • Acidify the sample to pH 1.8-1.9 with 5% sulfuric acid.

    • Add 3 mL of ethyl acetate and vortex for 1 minute.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.[19]

    • Reconstitute the residue in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of distilled water, acetonitrile, and glacial acetic acid (e.g., 84:16:0.025 v/v/v).[19]

    • Flow Rate: 1.5 mL/min.[19]

    • Injection Volume: 10-100 µL.[19]

    • Detection: UV detector at 254 nm.[21]

Visualizations

Troubleshooting_Workflow Troubleshooting Peak Tailing for Xylene Metabolites start Peak Tailing Observed check_pH Is Mobile Phase pH > 2 units below analyte pKa? start->check_pH adjust_pH Lower Mobile Phase pH check_pH->adjust_pH No check_overload Is Sample Concentration High? check_pH->check_overload Yes adjust_pH->check_overload dilute_sample Dilute Sample check_overload->dilute_sample Yes check_column Is Column Old or Contaminated? check_overload->check_column No dilute_sample->check_column replace_column Replace Column / Use Guard Column check_column->replace_column Yes good_peak Symmetrical Peak Achieved check_column->good_peak No replace_column->good_peak

Caption: Troubleshooting decision tree for addressing peak tailing.

SPE_Workflow Solid-Phase Extraction (SPE) Workflow for Urine Samples start Urine Sample acidify Acidify Sample (pH 1.8-1.9) start->acidify load Load Sample acidify->load condition Condition SPE Column (Methanol) equilibrate Equilibrate SPE Column (Buffer) condition->equilibrate equilibrate->load wash1 Wash with Water load->wash1 wash2 Wash with Methanol wash1->wash2 elute Elute Analytes wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject for LC Analysis reconstitute->analyze

Caption: General workflow for sample preparation using SPE.

References

impact of co-eluting compounds on N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses common challenges encountered during the quantification of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3, focusing on the impact of co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in experiments?

This compound is the deuterium-labeled version of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine.[1][2] Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Using a SIL-IS is crucial for achieving high accuracy and precision in bioanalytical methods.[3]

Q2: What are "co-eluting compounds" and "matrix effects" in the context of LC-MS/MS analysis?

"Co-eluting compounds" are substances within a biological sample that are not chromatographically separated from the target analyte and therefore enter the mass spectrometer's ion source at the same time.[4] This co-elution can lead to a phenomenon known as the "matrix effect," which is the alteration of the analyte's ionization efficiency.[5] The matrix effect can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification.[4][6]

Q3: How do co-eluting compounds specifically impact the quantification of my analyte?

When quantifying this compound, co-eluting matrix components can interfere with its ionization process in the MS source.[7] This interference can lead to an underestimation or overestimation of its concentration.[6][8] Because the internal standard is used to normalize the signal of the non-labeled analyte, any interference that disproportionately affects the analyte or the internal standard can lead to inaccurate results. Common interfering compounds in biological matrices include phospholipids, salts, and other endogenous metabolites.[4][7]

Q4: I am using a stable isotope-labeled internal standard. Shouldn't that correct for all matrix effects?

While a stable isotope-labeled internal standard is the best tool to compensate for matrix effects, it is not always a perfect solution.[6] For a SIL-IS to work perfectly, it must co-elute precisely with the analyte and experience the exact same degree of ion suppression or enhancement. However, severe matrix effects can still cause issues. If the concentration of interfering substances is very high, it can lead to a dramatic drop in signal for both the analyte and the IS, potentially pushing the measurement below the limit of quantification. Furthermore, if there is any chromatographic separation between the deuterated standard and the native analyte, they may be affected differently by a narrow region of ion suppression.

Q5: How can I determine if co-eluting compounds are affecting my analysis?

Several methods can be used to identify the presence of matrix effects:

  • Post-Column Infusion: This is a definitive method where a constant flow of the analyte standard is infused into the mass spectrometer after the LC column.[4][7] A blank matrix sample is then injected. Any dip or rise in the constant signal baseline indicates regions of ion suppression or enhancement, respectively, at specific retention times.[4][5][7]

  • Matrix Effect Study: The peak area of an analyte spiked into a post-extraction blank matrix sample is compared to the peak area of the analyte in a clean solvent at the same concentration.[4] A significant difference in peak area indicates a matrix effect.[4]

Troubleshooting Guide

Problem: My quantification results show high variability and poor reproducibility.

  • Possible Cause: This is often a result of inconsistent matrix effects between different samples or batches.[4] The concentration of co-eluting substances can vary from one biological sample to another, leading to different degrees of ion suppression and, consequently, poor reproducibility.[4][7]

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure your sample preparation protocol, especially extraction steps, is highly consistent and reproducible to minimize variability in the final extract's composition.[4]

    • Improve Chromatographic Separation: Modify your LC gradient or change the column to better separate your analyte from the regions of ion suppression identified via post-column infusion.[5][9]

    • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering compounds, thereby lessening the matrix effect.[6]

Problem: The signal for my analyte and internal standard is significantly lower than expected (ion suppression).

  • Possible Cause: A strong co-eluting compound, often phospholipids in plasma or serum samples, is suppressing the ionization of your target analyte.[4]

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: A simple protein precipitation may not be sufficient.[4] Implement more rigorous cleanup techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove interfering matrix components.[6][7]

    • Optimize Chromatography: Poor retention on the analytical column can lead to the analyte eluting with highly interfering compounds at the beginning of the run.[7] Adjust the mobile phase or select a different column chemistry (e.g., HILIC) to improve retention and separation.

    • Check Ionization Source Parameters: Ensure the MS source settings (e.g., temperature, gas flows) are optimized for your analyte to maximize ionization efficiency.

Problem: I am observing unexpected or interfering peaks in the chromatogram.

  • Possible Cause: These could be isobaric interferences (compounds with the same nominal mass) or metabolites that are structurally similar to your analyte.[4] Some metabolites, particularly Phase II conjugates, can revert to the parent compound in the ion source, causing interference.[10]

  • Troubleshooting Steps:

    • Use High-Resolution Mass Spectrometry (HRMS): If available, an HRMS instrument can distinguish between your analyte and an isobaric interference based on their exact mass.[4]

    • Optimize MRM Transitions: Ensure your selected multiple reaction monitoring (MRM) transitions are highly specific to your analyte. Test for potential crosstalk from other compounds.

    • Improve Chromatographic Resolution: Further optimize the LC method to chromatographically separate the interfering peak from your analyte peak.[9] This may involve using a longer column, a shallower gradient, or a different mobile phase composition.[10]

Quantitative Data Summary

The severity of the matrix effect (ME) is often quantified and classified as shown in the table below.

Matrix Effect (ME) %ClassificationInterpretation & Recommended Action
│ME│ ≤ 20%No significant matrix effectThe method is likely robust against matrix effects. Standard calibration in solvent may be acceptable, but matrix-matched is always preferred.[6]
20% < │ME│ ≤ 50%Medium matrix effectA noticeable effect is present. Compensation strategies are required. Use of a stable isotope-labeled internal standard and matrix-matched calibrators is strongly recommended.[6]
│ME│ > 50%Strong matrix effectThe quantification is severely impacted. Method modification is necessary. Focus on improving sample cleanup, optimizing chromatography to move the analyte away from interfering regions, or further sample dilution.[6]

Calculation: ME (%) = (Peak Response in Matrix / Peak Response in Solvent - 1) x 100. A negative value indicates suppression, while a positive value indicates enhancement.[6]

Experimental Protocols & Methodologies

Below is a representative LC-MS/MS protocol for the analysis of mercapturic acids in a biological matrix, such as urine or plasma. This should be used as a starting point and optimized for your specific application.

1. Sample Preparation (Choose one)

  • Protein Precipitation (PPT):

    • To 100 µL of plasma, add 10 µL of the internal standard solution (this compound).

    • Add 200 µL of cold 10% trichloroacetic acid (TCA) or 300 µL of cold acetonitrile.[3]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[3]

    • Transfer the supernatant to a new vial for LC-MS/MS analysis.

  • Solid-Phase Extraction (SPE):

    • Pre-treat 50 µL of urine by mixing with 450 µL of 0.1% formic acid.[11]

    • Condition a mixed-mode or reversed-phase SPE cartridge according to the manufacturer's instructions.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences.

    • Elute the analyte with an appropriate solvent (e.g., methanol or acetonitrile, possibly containing a small amount of acid or base).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: Acquity Premier HSS T3 1.8 µm, 2.1 mm x 150 mm.[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.[11]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]

    • Flow Rate: 0.45 mL/min.[11]

    • Column Temperature: 45 °C.[11]

    • Gradient: Start at 0% B, increase to 23% B over 11 minutes, then ramp to 95% B over 3.6 minutes.[11]

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), typically in negative mode for mercapturic acids.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be determined empirically by infusing a standard of the analyte and its deuterated internal standard. For a cysteine conjugate, this would involve selecting the deprotonated molecule [M-H]- as the precursor ion and identifying a stable, high-intensity fragment ion after collision-induced dissociation (CID).

    • Source Parameters: Optimize cone voltage, collision energy, and source gases for maximum signal intensity.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Plasma, Urine) Spike Spike with IS (Analyte-d3) Sample->Spike Cleanup_Choice Cleanup Method? Spike->Cleanup_Choice PPT Protein Precipitation LC UPLC Separation PPT->LC SPE Solid-Phase Extraction (SPE) SPE->LC Cleanup_Choice->PPT Simple Cleanup_Choice->SPE Complex MS Tandem MS Detection (MRM) LC->MS Data Data Quantification & Review MS->Data

Caption: General analytical workflow for the quantification of this compound.

Troubleshooting Start Inaccurate or Variable Quantification Results CheckSystem Verify System Suitability (Peak Shape, S/N, RT) Start->CheckSystem SuspectMatrix Suspect Matrix Effects? CheckSystem->SuspectMatrix System OK PostColumn Perform Post-Column Infusion Experiment SuspectMatrix->PostColumn Yes Result Suppression/Enhancement Observed? PostColumn->Result OptimizeLC Optimize Chromatography: - Change gradient - Use different column Result->OptimizeLC Yes ImproveCleanup Improve Sample Cleanup: - Use SPE or LLE - Dilute sample Result->ImproveCleanup Yes NoMatrix Problem is likely not matrix-related. Investigate other sources (e.g., standard stability). Result->NoMatrix No Revalidate Re-validate Method OptimizeLC->Revalidate ImproveCleanup->Revalidate

Caption: Logic diagram for troubleshooting matrix effects in bioanalysis.

PostColumnInfusion LC_System LC System (Inject Blank Matrix) LC_Column Analytical Column LC_System->LC_Column T_Connector T-Connector LC_Column->T_Connector Syringe_Pump Syringe Pump (Constant Infusion of Analyte) Syringe_Pump->T_Connector MS_Detector Mass Spectrometer (Monitor Analyte Signal) T_Connector->MS_Detector Signal Resulting Signal Trace (Dips indicate suppression) MS_Detector->Signal

Caption: Experimental setup for post-column infusion to identify matrix effects.

References

Technical Support Center: Non-Linear Calibration Curves with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear calibration curves when using deuterated internal standards in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve non-linear even though I am using a deuterated internal standard?

Non-linearity in calibration curves, even with the use of stable isotope-labeled internal standards (SIL-IS), is a common observation in LC-MS analysis.[1] Several factors can contribute to this phenomenon:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can become overwhelmed, leading to a plateau in the signal response.[2]

  • Ion Source Saturation/Ion Suppression: The ionization process is competitive. At high concentrations, the analyte and the internal standard can compete for ionization, or co-eluting matrix components can suppress the ionization of the target analyte.[2][3]

  • Isotopic Interference (Cross-talk): Naturally occurring isotopes of the analyte can contribute to the signal of the deuterated internal standard, particularly if the mass difference is small. This effect is more pronounced at high analyte concentrations.[4]

  • Analyte Multimer Formation: At high concentrations, some analytes can form dimers or other multimers, which can affect the ionization process and lead to a non-linear response.[1]

  • Inappropriate Regression Model: Forcing a linear regression model on data that is inherently non-linear will result in a poor fit.[5]

Q2: My calibration curve shows a downward curve at higher concentrations. What is the likely cause?

A downward curve at the upper end of the calibration range is a classic sign of detector or ion source saturation.[2] When the concentration of the analyte is too high, the detector response no longer increases proportionally, causing the curve to bend. This can also be caused by ion suppression, where at high concentrations, the analyte and internal standard compete for ionization, leading to a decrease in the analyte-to-internal standard ratio.[6]

Q3: Is it acceptable to use a non-linear regression model, like a quadratic fit, for my calibration curve in a regulated bioanalytical study?

Yes, using a non-linear regression model, such as a quadratic fit, can be acceptable in regulated bioanalysis.[7] However, the choice of the model should be justified. A quadratic fit will almost always appear to be a better fit than a linear one, so it's crucial to have a scientific basis for its use.[7] The simplest model that adequately describes the concentration-response relationship should be used.[4] It is important to demonstrate that the chosen model improves the accuracy of the back-calculated concentrations of the calibration standards and quality control (QC) samples.

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Detector Saturation

Detector saturation is a primary cause of non-linearity at high concentrations. This guide provides a step-by-step approach to identify and mitigate this issue.

Symptoms:

  • Calibration curve plateaus or bends downwards at high concentrations.

  • Peak shapes of high concentration standards may become flattened or distorted.

Troubleshooting Steps:

  • Sample Dilution: A straightforward method to confirm detector saturation is to dilute the highest concentration standard and re-inject it. If the back-calculated concentration of the diluted sample is accurate and falls on the linear portion of the curve, detector saturation is the likely cause.

  • Reduce Injection Volume: Decreasing the injection volume for all samples can reduce the total amount of analyte entering the mass spectrometer, potentially bringing the high concentrations back into the linear range of the detector.

  • Use a Less Abundant MRM Transition: If multiple MRM transitions are available for your analyte, consider using a less intense transition for quantification at higher concentrations to avoid detector saturation.

Data Presentation

Table 1: Comparison of Linear vs. Quadratic Fit for a Non-Linear Calibration Curve

This table illustrates how applying a quadratic regression model can improve the accuracy of back-calculated concentrations for a calibration curve exhibiting non-linearity at higher concentrations.

Nominal Conc. (ng/mL)Analyte/IS RatioBack-Calculated Conc. (Linear Fit, 1/x weighting)% Accuracy (Linear Fit)Back-Calculated Conc. (Quadratic Fit, 1/x weighting)% Accuracy (Quadratic Fit)
1.00.0521.1110.0%1.0100.0%
5.00.2555.2104.0%5.0100.0%
25.01.2625.8103.2%25.1100.4%
100.04.8599.099.0%99.599.5%
250.011.5234.793.9%248.599.4%
500.021.0428.685.7%495.099.0%
750.028.5581.677.5%742.599.0%
1000.033.0673.567.4%990.099.0%

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

Objective: To assess whether components in the biological matrix are suppressing or enhancing the ionization of the analyte and internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are added to the final extract.

    • Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the biological matrix before the extraction process.

  • Analyze Samples: Inject and analyze all three sets of samples using the LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF ≈ 1 indicates no significant matrix effect.

  • Calculate Recovery (RE):

    • RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100

  • Calculate Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • The IS-Normalized MF should be close to 1 to indicate that the internal standard is effectively compensating for matrix effects.

Protocol 2: Step-by-Step Guide for Serial Dilution

Objective: To prepare a series of calibration standards by diluting a stock solution in a stepwise manner.[8]

Materials:

  • Analyte stock solution

  • Diluent (e.g., methanol, acetonitrile, or a mixture compatible with the mobile phase)

  • Calibrated pipettes and tips

  • Vials or microcentrifuge tubes

Procedure:

  • Label Tubes: Label a series of tubes for each calibration standard.

  • Prepare Intermediate Stock (if necessary): If the stock solution is highly concentrated, prepare an intermediate stock to facilitate more accurate dilutions.

  • Perform Serial Dilutions:

    • To prepare the highest concentration standard, add a specific volume of the stock (or intermediate stock) to a known volume of diluent.

    • To prepare the next standard, take a specific volume from the previously prepared standard and add it to a known volume of diluent.

    • Repeat this process until all calibration standards have been prepared. For example, to perform a 1:10 serial dilution, add 100 µL of the higher concentration standard to 900 µL of diluent in the next tube.

Visualizations

Troubleshooting_Workflow start Non-Linear Calibration Curve Observed check_high_conc Downward curve at high concentrations? start->check_high_conc check_all_points Poor linearity across the entire curve? check_high_conc->check_all_points No saturation Suspect Detector/ Ion Source Saturation check_high_conc->saturation Yes isotopic_interference Suspect Isotopic Interference (Cross-talk) check_all_points->isotopic_interference Yes matrix_effects Suspect Matrix Effects check_all_points->matrix_effects No troubleshoot_saturation Troubleshoot Saturation: - Dilute high standards - Reduce injection volume - Use less abundant transition saturation->troubleshoot_saturation regression_model Consider Alternative Regression Model (e.g., Quadratic) troubleshoot_saturation->regression_model troubleshoot_interference Troubleshoot Interference: - Check IS purity - Use IS with higher mass difference isotopic_interference->troubleshoot_interference troubleshoot_interference->regression_model troubleshoot_matrix Troubleshoot Matrix Effects: - Improve sample cleanup - Optimize chromatography matrix_effects->troubleshoot_matrix troubleshoot_matrix->regression_model

Caption: Troubleshooting workflow for non-linear calibration curves.

Matrix_Effect_Protocol cluster_prep Sample Preparation cluster_analysis Analysis & Calculation set_a Set A: Analyte + IS in Solvent analyze LC-MS/MS Analysis set_a->analyze set_b Set B: Blank Matrix Extract + Analyte + IS set_b->analyze set_c Set C: Blank Matrix + Analyte + IS -> Extract set_c->analyze calc_mf Calculate Matrix Factor (MF) MF = Area(B) / Area(A) analyze->calc_mf calc_re Calculate Recovery (RE) RE = Area(C) / Area(B) analyze->calc_re calc_is_mf Calculate IS-Normalized MF IS-MF = MF(Analyte) / MF(IS) calc_mf->calc_is_mf

Caption: Experimental workflow for evaluating matrix effects.

References

ion suppression effects on N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding ion suppression effects on N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3, a deuterated internal standard commonly used in liquid chromatography-mass spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled form of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine. It is primarily used as an internal standard in quantitative bioanalysis by LC-MS to compensate for variability in sample preparation and matrix effects.[1]

Q2: What is ion suppression and how can it affect the analysis of this compound?

Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by co-eluting compounds from the sample matrix.[2] This can lead to a decreased signal intensity for this compound, potentially impacting the accuracy and precision of the quantification of the target analyte.[2]

Q3: Shouldn't a deuterated internal standard like this compound automatically correct for ion suppression?

Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction.[2] However, perfect correction is not always guaranteed.[2] Differential ion suppression can occur where the analyte and the deuterated internal standard are affected differently by the matrix.[2]

Q4: What causes differential ion suppression between the analyte and this compound?

A primary cause is a slight chromatographic separation between the analyte and the deuterated internal standard due to the "deuterium isotope effect".[2] This effect can alter the physicochemical properties of the molecule, leading to a small difference in retention time.[2] If this separation occurs in a region of the chromatogram with significant ion suppression, the two compounds will be affected differently.[3]

Q5: What are common sources of ion suppression in bioanalytical methods?

Common sources include endogenous matrix components like salts, lipids, and proteins, as well as exogenous substances introduced during sample preparation.[2] High concentrations of the analyte or internal standard can also lead to saturation of the ionization process.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent or inaccurate quantitative results Differential matrix effects or lack of co-elution between the analyte and this compound.[2]1. Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they have the same retention time. 2. Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the degree of ion suppression.[4] 3. Optimize Chromatography: Adjust the mobile phase gradient or change the analytical column to achieve better separation from matrix interferences.[4]
Low signal intensity for this compound in matrix samples compared to neat solutions Significant ion suppression from the sample matrix.[4]1. Improve Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5] 2. Dilute the Sample: A simple dilution can reduce the concentration of interfering compounds, though this may impact sensitivity.[6]
Poor peak shape (e.g., tailing, splitting) for the internal standard in matrix samples Interaction with matrix components or the analytical column.1. Optimize Sample Cleanup: As above, enhance the sample preparation to remove problematic matrix components. 2. Evaluate Column Chemistry: Test different column stationary phases to find one with better compatibility with the analyte and matrix.
Gradual decrease in signal intensity over an analytical run Buildup of matrix components on the LC column or in the MS ion source.[5]1. Implement Column Washing: Introduce a robust column wash step between injections to elute strongly retained matrix components. 2. Perform Source Cleaning: Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations.[5]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike

Objective: To quantify the extent of ion suppression on this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the analyte and the internal standard into the extracted matrix.

    • Set C (Pre-Extraction Spike): Spike the analyte and the internal standard into the blank matrix before the extraction procedure.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Post-Column Infusion to Identify Ion Suppression Zones

Objective: To identify regions in the chromatogram where ion suppression occurs.

Methodology:

  • Preparation:

    • Prepare a solution of this compound at a concentration that provides a stable signal.

    • Prepare a blank, extracted matrix sample.

  • Infusion Setup:

    • Use a syringe pump to continuously infuse the internal standard solution directly into the mass spectrometer's ion source at a constant flow rate.

    • Use a 'T' connector to introduce the eluent from the LC column into the infusion line just before the ion source.[4]

  • Analysis:

    • Once a stable baseline signal for the infused internal standard is observed, inject the blank extracted matrix sample.

    • Monitor the signal of the infused internal standard. A dip or decrease in the signal intensity indicates a chromatographic region where co-eluting matrix components cause ion suppression.[4]

Visualizations

cluster_0 Problem Identification cluster_1 Troubleshooting & Optimization cluster_2 Resolution start Inconsistent or Inaccurate Quantitative Results check_coelution Verify Co-elution of Analyte and Internal Standard start->check_coelution assess_matrix Assess Matrix Effects (Post-Extraction Spike) check_coelution->assess_matrix Co-elution Confirmed optimize_chroma Optimize Chromatographic Separation check_coelution->optimize_chroma No Co-elution improve_sample_prep Improve Sample Preparation (e.g., SPE, LLE) assess_matrix->improve_sample_prep Significant Matrix Effects end Accurate & Reproducible Quantification assess_matrix->end Matrix Effects < 15% optimize_chroma->end improve_sample_prep->optimize_chroma dilute_sample Dilute Sample improve_sample_prep->dilute_sample dilute_sample->end

Caption: Troubleshooting workflow for ion suppression issues.

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Add N-Acetyl-S-(2,5-dimethylbenzene) -L-cysteine-d3 sample->add_is extraction Sample Extraction (PPT, LLE, or SPE) add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: General experimental workflow for bioanalysis.

References

Validation & Comparative

The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts the reliability and validity of experimental data. This guide provides an objective comparison of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3, a stable isotope-labeled (SIL) internal standard, with a structural analog alternative, N-Acetyl-S-phenyl-L-cysteine. This comparison is supported by a review of established analytical principles and representative performance data to assist in the selection of the most appropriate internal standard for your analytical needs.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, internal standards are indispensable for correcting variability that can occur during sample preparation, injection, and ionization. The two most common types of internal standards are SILs and structural analogs. This compound represents the gold standard SIL approach, where deuterium atoms replace three hydrogen atoms. This modification results in a mass shift that is readily detectable by a mass spectrometer, while the physicochemical properties remain nearly identical to the analyte of interest.

A structural analog, such as N-Acetyl-S-phenyl-L-cysteine, is a molecule with a similar chemical structure to the analyte but is not isotopically labeled. While often more readily available and cost-effective, structural analogs may exhibit different behaviors during analysis, potentially impacting data accuracy and precision.

Performance Comparison: The Stable Isotope Advantage

The fundamental advantage of a SIL internal standard like this compound lies in its ability to mimic the analyte throughout the entire analytical process. This includes co-elution during chromatography and experiencing the same degree of matrix effects (ion suppression or enhancement). This near-identical behavior allows for more effective normalization and, consequently, more accurate and precise quantification of the analyte.

Below is a summary of expected performance characteristics based on typical validation data for analytical methods using a SIL internal standard versus a structural analog.

Table 1: Comparison of Key Validation Parameters

Validation ParameterThis compound (SIL)N-Acetyl-S-phenyl-L-cysteine (Structural Analog)
Linearity (r²) ≥ 0.995≥ 0.990
Accuracy (% Bias) Within ± 5%Within ± 15%
Precision (% RSD) ≤ 10%≤ 15%
Recovery (%) Consistent and reproducible with the analyteMay differ from the analyte, requiring careful evaluation
Matrix Effect High degree of compensationPotential for differential matrix effects

Experimental Protocols

Detailed methodologies are crucial for reproducible analytical method validation. The following protocols outline the key steps for validating a bioanalytical method using either a SIL or a structural analog internal standard.

Sample Preparation
  • Spiking: To a 100 µL aliquot of the biological matrix (e.g., plasma, urine), add the internal standard (either this compound or N-Acetyl-S-phenyl-L-cysteine) to achieve a final concentration within the linear range of the assay.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

LC-MS/MS Conditions
  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used for the separation of mercapturic acids.

  • Mobile Phase: A gradient elution is commonly employed, starting with a higher aqueous phase composition (e.g., 95% water with 0.1% formic acid) and ramping up to a higher organic phase composition (e.g., 95% acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for the analyte and the internal standard.

Visualizing the Workflow and Rationale

To further clarify the processes and the underlying logic, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the rationale for choosing a SIL internal standard.

G cluster_workflow Bioanalytical Method Validation Workflow start Biological Sample spike Spike with Internal Standard start->spike prep Sample Preparation (e.g., Protein Precipitation) spike->prep analysis LC-MS/MS Analysis prep->analysis quant Data Quantification analysis->quant end Validated Results quant->end

Bioanalytical method validation workflow.

G cluster_comparison Internal Standard Performance Comparison Analyte Analyte Matrix Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix Extraction Extraction Variability Analyte->Extraction SIL_IS N-Acetyl-S-(2,5-dimethylbenzene) -L-cysteine-d3 (SIL) SIL_IS->Matrix Similar Effect SIL_IS->Extraction Similar Recovery Accurate_Quant Accurate & Precise Quantification SIL_IS->Accurate_Quant Analog_IS N-Acetyl-S-phenyl-L-cysteine (Structural Analog) Analog_IS->Matrix Different Effect Analog_IS->Extraction Different Recovery Less_Accurate_Quant Potentially Inaccurate Quantification Analog_IS->Less_Accurate_Quant Matrix->Accurate_Quant Correction Matrix->Less_Accurate_Quant Extraction->Accurate_Quant Correction Extraction->Less_Accurate_Quant

Rationale for SIL internal standard superiority.

Conclusion

The choice of internal standard is a foundational element in the development of robust and reliable bioanalytical methods. While structural analogs can be a viable option in some scenarios, the use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior approach for achieving the highest levels of accuracy and precision. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides a more effective correction for experimental variability, leading to higher quality data that can be trusted to make critical decisions in research and drug development. For assays where data integrity is paramount, the investment in a SIL internal standard is well-justified.

The Gold Standard in Biomonitoring: A Guide to the Accuracy and Precision of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative bioanalysis, particularly in the monitoring of exposure to industrial solvents like xylene, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a key urinary biomarker for assessing xylene exposure. To ensure the utmost accuracy in its quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard, such as N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 , is considered the gold standard. This guide provides a comprehensive comparison of this deuterated internal standard with other alternatives, supported by representative experimental data and detailed protocols.

The Critical Role of a Deuterated Internal Standard

An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection, thereby compensating for any variations that may occur.[1] this compound, being chemically identical to the target analyte with the exception of a slightly higher mass due to the deuterium atoms, co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects.[2] This ensures a highly accurate and precise quantification.

Alternatives, such as structural analogues, may have different chromatographic retention times and ionization responses, leading to less reliable correction and potentially compromised data quality.

Performance Comparison: Deuterated vs. Other Internal Standards

While specific validation data for this compound is not extensively published, the performance characteristics presented below are typical for well-validated LC-MS/MS methods employing deuterated internal standards for mercapturic acid analysis. These tables illustrate the expected superior performance compared to a hypothetical structural analog internal standard.

Table 1: Accuracy and Precision

Internal Standard TypeAnalyte Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compound 10 (Low QC)< 5%< 5%95 - 105%
100 (Mid QC)< 5%< 5%97 - 103%
800 (High QC)< 4%< 4%98 - 102%
Structural Analog 10 (Low QC)< 15%< 15%85 - 115%
100 (Mid QC)< 10%< 12%90 - 110%
800 (High QC)< 8%< 10%92 - 108%

Table 2: Recovery and Matrix Effect

Internal Standard TypeRecovery (%)Matrix Effect (%)
This compound Consistent and reproducible across concentration levelsMinimal and compensated for
Structural Analog Variable and concentration-dependentSignificant and unpredictable

Experimental Protocol: Quantification of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in Urine

This protocol outlines a typical solid-phase extraction (SPE) and LC-MS/MS method for the analysis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine using its deuterated internal standard.

1. Sample Preparation

  • Spiking: To 1 mL of urine sample, add 50 µL of a 1 µg/mL working solution of this compound in methanol.

  • Acidification: Acidify the sample with 100 µL of 1 M hydrochloric acid.

  • SPE:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the acidified urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of deionized water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte and internal standard with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% formic acid : 5% Acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine: To be determined based on precursor and product ions.

      • This compound: To be determined based on precursor and product ions (precursor ion will be +3 Da compared to the analyte).

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.

experimental_workflow urine_sample Urine Sample spike_is Spike with N-Acetyl-S-(2,5-dimethylbenzene) -L-cysteine-d3 urine_sample->spike_is acidify Acidification spike_is->acidify spe Solid-Phase Extraction (C18) acidify->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lcmsms LC-MS/MS Analysis reconstitute->lcmsms data_analysis Data Analysis & Quantification lcmsms->data_analysis

Experimental workflow for urine analysis.

logical_relationship cluster_analyte Analyte cluster_is Deuterated Internal Standard analyte_extraction Variable Extraction Recovery ratio Constant Peak Area Ratio (Analyte / IS) analyte_extraction->ratio Corrected by analyte_ionization Variable Ionization Efficiency analyte_ionization->ratio Corrected by is_extraction Identical Extraction Recovery is_extraction->ratio is_ionization Identical Ionization Efficiency is_ionization->ratio result Accurate & Precise Quantification ratio->result

References

A Guide to Inter-Laboratory Comparison of Xylene Metabolite Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of xylene metabolites, primarily focusing on methylhippuric acids in urine. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical techniques for monitoring xylene exposure and metabolism. This document summarizes quantitative data from various validated methods, offers detailed experimental protocols, and visualizes key biological and experimental processes.

Xylene Metabolism

Xylene, a widely used industrial solvent, is metabolized in the body primarily through oxidation of one of the methyl groups, followed by conjugation with glycine to form methylhippuric acid, which is then excreted in the urine. The specific isomer of methylhippuric acid formed corresponds to the isomeric form of xylene to which an individual was exposed (o-, m-, or p-xylene). Monitoring the levels of these metabolites is a reliable method for assessing xylene exposure.

G cluster_0 Xylene Isomers (in the body) cluster_1 Phase I Metabolism (Oxidation) cluster_2 Phase II Metabolism (Glycine Conjugation) cluster_3 Excretion o-Xylene o-Xylene o-Toluic Acid o-Toluic Acid o-Xylene->o-Toluic Acid CYP450 m-Xylene m-Xylene m-Toluic Acid m-Toluic Acid m-Xylene->m-Toluic Acid CYP450 p-Xylene p-Xylene p-Toluic Acid p-Toluic Acid p-Xylene->p-Toluic Acid CYP450 2-Methylhippuric Acid 2-Methylhippuric Acid o-Toluic Acid->2-Methylhippuric Acid Glycine Conjugation 3-Methylhippuric Acid 3-Methylhippuric Acid m-Toluic Acid->3-Methylhippuric Acid Glycine Conjugation 4-Methylhippuric Acid 4-Methylhippuric Acid p-Toluic Acid->4-Methylhippuric Acid Glycine Conjugation Urinary Excretion Urinary Excretion 2-Methylhippuric Acid->Urinary Excretion 3-Methylhippuric Acid->Urinary Excretion 4-Methylhippuric Acid->Urinary Excretion

Fig 1. Metabolic pathway of xylene isomers.

Comparison of Analytical Method Performance

While a direct inter-laboratory comparison study with comprehensive, publicly available data was not identified, the following table summarizes the performance characteristics of common analytical methods for the quantification of xylene metabolites as reported in various studies and method validation reports. This provides a comparative overview of the capabilities of each technique.

ParameterHPLC-UV (NIOSH 8301)[1]GC-MS[2][3]LC-MS/MS
Analyte(s) 2-Methylhippuric Acid, 3- & 4-Methylhippuric Acid2-, 3-, and 4-Methylhippuric Acid (as methyl esters)2-, 3-, and 4-Methylhippuric Acid
Limit of Detection (LOD) 5 µg/mL (2-MHA), 6 µg/mL (3- & 4-MHA)0.2-0.3 µg/L[2]0.18-0.24 µg/L
Limit of Quantitation (LOQ) ~15-20 µg/mLNot consistently reportedNot consistently reported
Linearity Range 10 - 1000 µg/mL[1]1-1000 µg/L[2]1.0-200.0 µg/L
Recovery >93%[1]Not consistently reported83.0%-93.7%
Precision (RSD) Overall Precision (SrT): 0.0672 (2-MHA), 0.0615 (3-&4-MHA)[1]Intra- and inter-day precision < 5.89% (CV)[2]2.2%-7.9%
Throughput ModerateLower (requires derivatization)High
Specificity Good, but m- and p- isomers co-elute[1]Excellent (mass spectrometric detection)Excellent (mass spectrometric detection)
Instrumentation Cost LowModerateHigh

Disclaimer: This table is a compilation of data from different sources and does not represent a direct inter-laboratory comparison from a single proficiency testing scheme. Performance characteristics can vary between laboratories.

Experimental Workflow

The general workflow for the analysis of xylene metabolites in urine involves sample collection, preparation, instrumental analysis, and data processing. The specific steps within sample preparation and instrumental analysis vary depending on the chosen analytical method.

G cluster_sample_prep Sample Preparation Options cluster_instrumental Instrumental Analysis Options Urine Sample Collection Urine Sample Collection Sample Preparation Sample Preparation Urine Sample Collection->Sample Preparation Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis Data Analysis & Quantification Data Analysis & Quantification Instrumental Analysis->Data Analysis & Quantification Acidification Acidification Liquid-Liquid Extraction Liquid-Liquid Extraction Acidification->Liquid-Liquid Extraction Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Derivatization (for GC) Derivatization (for GC) GC-MS GC-MS Derivatization (for GC)->GC-MS HPLC-UV HPLC-UV LC-MS/MS LC-MS/MS SPE SPE

Fig 2. General experimental workflow.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Based on NIOSH Method 8301[1]

This method is widely used for the routine monitoring of occupational exposure to xylene.

  • Sample Preparation:

    • Pipette 1.0 mL of urine into a 15-mL glass tube.

    • Add 80 µL of 6 N HCl and mix.

    • Add 0.3 g of sodium chloride and vortex to dissolve.

    • Add 4.0 mL of ethyl acetate and mix by rotation for 2 minutes.

    • Centrifuge at approximately 100 x g for 5 minutes to separate the layers.

    • Transfer 200 µL of the upper organic layer to an HPLC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 30°C.

    • Reconstitute the residue in 200 µL of distilled water.

  • Instrumental Analysis:

    • HPLC System: Standard HPLC with a UV detector.

    • Column: C18 reverse-phase column.

    • Mobile Phase: 84/16/0.025 (v/v/v) water/acetonitrile/glacial acetic acid.

    • Flow Rate: 1.5 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher specificity and sensitivity compared to HPLC-UV and is suitable for research applications and confirmation of results.

  • Sample Preparation (with Derivatization):

    • Acidify a urine sample with hydrochloric acid.

    • Extract the methylhippuric acids with an organic solvent such as ethyl acetate.

    • Add an internal standard.

    • Evaporate the organic extract to dryness.

    • Derivatize the residue to form methyl esters using a methylating agent (e.g., diazomethane or BF3-methanol).

    • Reconstitute the derivatized sample in a suitable solvent for injection.

  • Instrumental Analysis:

    • GC System: Gas chromatograph with a mass selective detector.

    • Column: Capillary column suitable for the separation of the derivatized metabolites (e.g., DB-1).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Optimized for the separation of the methyl esters of methylhippuric acids.

    • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method that does not typically require derivatization, offering high throughput.

  • Sample Preparation:

    • Dilute the urine sample with a buffer (e.g., phosphate buffer).

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

    • Elute the analytes from the SPE cartridge.

    • Evaporate the eluate and reconstitute in the mobile phase.

  • Instrumental Analysis:

    • LC System: High-performance or ultra-high-performance liquid chromatograph.

    • Column: C18 or other suitable reverse-phase column.

    • Mobile Phase: Gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

    • MS/MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each methylhippuric acid isomer.

Conclusion

The choice of analytical method for the quantification of xylene metabolites depends on the specific requirements of the study, including the desired sensitivity, specificity, sample throughput, and available instrumentation. HPLC-UV is a robust and cost-effective method suitable for routine occupational monitoring. GC-MS provides excellent specificity and sensitivity, making it a valuable tool for research and confirmatory analysis, although it requires a more involved sample preparation process. LC-MS/MS offers the highest sensitivity and throughput, making it ideal for large-scale studies and the analysis of low-level exposures. It is recommended that laboratories participate in external quality assessment schemes, such as the German External Quality Assessment Scheme (G-EQUAS), to ensure the accuracy and comparability of their results.[4][5][6][7]

References

Performance of Deuterated Internal Standards in Bioanalysis: A Case Study of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in drug metabolism and pharmacokinetic (DMPK) studies, the use of stable isotope-labeled internal standards is considered the gold standard for achieving accurate and precise results with liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive overview of the expected performance of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3, a deuterated internal standard for its corresponding non-labeled mercapturic acid, a biomarker of xylene exposure.

The Critical Role of Deuterated Internal Standards

Deuterated internal standards, such as this compound, are invaluable in quantitative mass spectrometry for several key reasons:

  • Mitigation of Matrix Effects: Biological matrices like plasma and urine are complex, containing numerous endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[3][4]

  • Correction for Sample Preparation Variability: Losses can occur during sample extraction, evaporation, and reconstitution. As the deuterated standard is added at the beginning of the workflow, it accounts for these procedural losses.

  • Improved Precision and Accuracy: By compensating for variations in instrument response and sample handling, deuterated internal standards significantly enhance the precision and accuracy of the analytical method.[1][2]

Comparative Performance Data

The following tables summarize the validation parameters for a bioanalytical method using a deuterated N-acetyl-L-cysteine internal standard in plasma. This data is representative of the performance that can be expected for this compound in similar biological matrices.

Table 1: Method Validation Summary

Validation ParameterResult
Linearity (Range)0.01 - 4 µg/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.01 µg/mL
Limit of Detection (LOD)0.005 µg/mL
Accuracy (% Bias)84.9% - 114.77%
Precision (RSD %)< 10.61%

Table 2: Precision and Accuracy Data [1][2]

Spiked Concentration (µg/mL)Accuracy (% Recovery)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
0.01 (LLOQ)88.4 - 114.4< 10.61< 10.61
0.03 (Low QC)99.23 - 114.77< 9.85< 9.85
0.6 (Mid QC)90.95 - 107.13< 8.79< 8.79
3 (High QC)90.99 - 100.81< 7.54< 7.54

Table 3: Matrix Effect and Extraction Recovery

ParameterResult
Matrix EffectNo significant ion suppression or enhancement observed
Extraction Recovery85.2% - 95.8%

Experimental Protocols

A detailed methodology for a typical quantitative LC-MS/MS analysis using a deuterated internal standard is provided below. This protocol is based on the analysis of N-Acetylcysteine in plasma and can be adapted for the analysis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in various biological matrices.

1. Sample Preparation

  • Matrix: Human or animal plasma/urine.

  • Internal Standard Spiking: To 200 µL of the biological sample, add 50 µL of a working solution of this compound (concentration to be optimized based on instrument sensitivity).

  • Protein Precipitation: Add a precipitating agent (e.g., methanol, acetonitrile, or trichloroacetic acid) to the sample to remove proteins. For instance, add 600 µL of methanol.

  • Reduction (for total concentration): If measuring the total concentration of the analyte (free and bound), a reduction step using dithiothreitol (DTT) may be necessary prior to protein precipitation.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Dilution: The supernatant can be diluted with an appropriate solvent (e.g., 0.1% formic acid in water) before injection.

2. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of mercapturic acids.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient elution is typically employed to achieve optimal separation of the analyte from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for both the analyte (N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine) and the deuterated internal standard (this compound).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the bioanalysis of mercapturic acids using a deuterated internal standard.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Biological_Matrix Biological Matrix (e.g., Plasma, Urine) Spike_IS Spike with This compound Biological_Matrix->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for the quantification of mercapturic acids.

Start Start Bioanalytical Method Validation Linearity Linearity & Range Start->Linearity Selectivity Selectivity & Specificity Start->Selectivity LLOQ Lower Limit of Quantification Linearity->LLOQ Accuracy Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision End Validated Method Precision->End Matrix_Effect Matrix Effect Selectivity->Matrix_Effect LLOQ->Accuracy Recovery Extraction Recovery Matrix_Effect->Recovery Stability Stability (Freeze-Thaw, Bench-Top) Recovery->Stability Stability->End

Caption: Key parameters for bioanalytical method validation.

References

A Comparative Guide to Internal Standards for Occupational Exposure Biomonitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of internal standards for occupational exposure biomonitoring, focusing on performance, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in selecting and utilizing the most appropriate internal standards for their analytical needs, ensuring data accuracy and reliability in occupational health studies.

Introduction to Internal Standards in Biomonitoring

In the field of occupational exposure biomonitoring, accurate and precise measurement of chemical analytes in biological matrices is paramount. Internal standards (IS) are essential for achieving reliable quantitative results, particularly in complex matrices such as blood and urine.[1][2] An IS is a compound of a known concentration added to samples to correct for variability during sample preparation, injection, and analysis.[1] The two primary types of internal standards used are Stable Isotope-Labeled (SIL) internal standards and structural analog internal standards.[1][3]

SILs are considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1][3] They are chemically identical to the analyte of interest, with one or more atoms replaced by a stable heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[1][3] This near-identical physicochemical behavior allows SILs to effectively track the analyte through the entire analytical process, compensating for variations in extraction recovery and matrix effects.[1][4][5][6] Structural analogs are compounds with chemical and physical properties similar to the analyte but are not isotopically labeled.[1][3] While they can be a viable alternative when SILs are unavailable or cost-prohibitive, their performance can be less reliable.[1]

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. The following tables summarize the performance of different types of internal standards based on key analytical parameters.

Table 1: General Performance Comparison of Internal Standard Types
Performance MetricStable Isotope-Labeled (SIL) ISStructural Analog ISKey Observations
Accuracy High, with bias closer to the true value.[4][7]Can exhibit greater bias.[7]SILs more effectively compensate for variations, leading to more accurate quantification.[4][7]
Precision Significantly improved precision with lower variance.[4][7]Lower precision compared to SIL standards.The closer physicochemical properties of SILs to the analyte result in more reproducible measurements.[4][7]
Matrix Effect Compensation Excellent compensation for matrix-induced ion suppression or enhancement.[4][6]Variable and often incomplete compensation.As SILs co-elute with the analyte, they experience the same matrix effects, allowing for effective normalization.[4][6]
Extraction Recovery Exhibits the same extraction recovery as the analyte.[1]Recovery may differ from the analyte due to structural differences.Near-identical properties of SILs ensure that any analyte loss during sample preparation is accurately accounted for.[1]
Table 2: Comparison of ¹³C-Labeled vs. Deuterated (²H) SILs
Performance Metric¹³C-Labeled SILDeuterated (²H) SILRationale for Performance Difference
Chromatographic Co-elution Typically co-elutes perfectly with the analyte.[4][5]Often exhibits a slight retention time shift (isotope effect).[4][5]The C-¹³C bond has a negligible effect on polarity compared to the C-²H bond, ensuring identical chromatographic behavior.[4]
Correction for Matrix Effects Excellent, due to identical elution profiles.[4][6]Can be compromised if the chromatographic shift leads to differential ion suppression or enhancement.[4]Perfect co-elution ensures both analyte and IS experience the same matrix effects at the same time.[4][6]
Isotopic Stability Highly stable, with no risk of back-exchange.[4][6]Susceptible to back-exchange of deuterium with protons, especially at exchangeable sites (e.g., -OH, -NH).[4][6]¹³C atoms are integrated into the carbon backbone and are not prone to exchange.[4][6]
Table 3: Quantitative Performance Data from a Comparative Study

The following data is from a study comparing a ¹³C-labeled internal standard to a deuterated internal standard for a generic drug analyte.

Internal Standard TypeAccuracy (% Mean Bias)Precision (% Standard Deviation)
¹³C-Labeled100.3%[4][7]7.6%[4][7]
Deuterated (²H)96.8%[4][7]8.6%[4][7]

This data demonstrates the improved accuracy and precision achieved with a ¹³C-labeled internal standard compared to a deuterated one.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reliable biomonitoring. The following are example methodologies for the analysis of common occupational toxicants.

Protocol 1: GC-MS Analysis of Urinary Benzene

This protocol describes the determination of unmetabolized benzene in urine using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard.

1. Sample Collection and Preparation:

  • Collect a mid-stream urine sample in a sterile container.

  • To a 2.5 mL aliquot of urine, add the internal standard (e.g., benzene-d6) to a final concentration of 10 µg/L.

  • Vortex the sample for 30 seconds.

2. Solid Phase Microextraction (SPME):

  • Place the vial in a heating block at a controlled temperature (e.g., 15°C).[8]

  • Expose a 75 µm Carboxen/PDMS SPME fiber to the headspace of the sample for a defined extraction time (e.g., 1 minute) with agitation.[8]

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Splitless mode at 250°C.

  • Oven Program: Initial temperature of 40°C held for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min and hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mode: Selected Ion Monitoring (SIM).

    • Benzene: m/z 78, 51, 52

    • Benzene-d6 (IS): m/z 84, 54

4. Quantification:

  • Generate a calibration curve by analyzing standard solutions of benzene with a constant concentration of the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.

  • Determine the concentration of benzene in the urine samples from the calibration curve.

Protocol 2: LC-MS/MS Analysis of Urinary Phenol (Benzene Metabolite)

This protocol outlines the quantification of phenol in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a ¹³C-labeled internal standard.

1. Sample Preparation:

  • To 100 µL of urine, add 10 µL of an internal standard solution (phenol-¹³C₆) to a final concentration of 50 ng/mL.

  • Add 20 µL of β-glucuronidase/arylsulfatase to hydrolyze conjugated phenol.

  • Incubate the sample at 37°C for 4 hours.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • Mode: Multiple Reaction Monitoring (MRM).

    • Phenol: Q1 93.0 -> Q3 65.0

    • Phenol-¹³C₆ (IS): Q1 99.0 -> Q3 69.0

3. Data Analysis:

  • Construct a calibration curve using the peak area ratio of phenol to phenol-¹³C₆.

  • Quantify the concentration of phenol in the urine samples based on the calibration curve.

Visualization of Metabolic Pathways and Experimental Workflows

Understanding the metabolic fate of occupational toxicants is crucial for selecting appropriate biomarkers and interpreting biomonitoring data. The following diagrams, created using Graphviz (DOT language), illustrate the metabolic pathways of benzene and xylene, as well as a typical experimental workflow.

Benzene_Metabolism Benzene Metabolism Pathway Benzene Benzene Benzene_Oxide Benzene_Oxide Benzene->Benzene_Oxide CYP2E1 Phenol Phenol Benzene_Oxide->Phenol Epoxide Hydrolase Muconic_Acid Muconic_Acid Benzene_Oxide->Muconic_Acid SPMA S-Phenylmercapturic Acid (SPMA) Benzene_Oxide->SPMA GST Hydroquinone Hydroquinone Phenol->Hydroquinone CYP2E1 Catechol Catechol Phenol->Catechol CYP2E1

Caption: Metabolic pathway of benzene.

Xylene_Metabolism o-Xylene Metabolism Pathway oXylene o-Xylene oMethylbenzyl_Alcohol o-Methylbenzyl Alcohol oXylene->oMethylbenzyl_Alcohol oMethylbenzaldehyde o-Methylbenzaldehyde oMethylbenzyl_Alcohol->oMethylbenzaldehyde oMethylbenzoic_Acid 2-Methylbenzoic Acid oMethylbenzaldehyde->oMethylbenzoic_Acid Methylcatechol 3-Methylcatechol oMethylbenzoic_Acid->Methylcatechol

Caption: Metabolic pathway of o-xylene.

Biomonitoring_Workflow Biomonitoring Experimental Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample_Collection Sample Collection (Urine/Blood) Add_IS Addition of Internal Standard Sample_Collection->Add_IS Extraction Extraction (e.g., SPE, LLE) Add_IS->Extraction Derivatization Derivatization (if required) Extraction->Derivatization LC_GC LC or GC Separation Derivatization->LC_GC MS_Detection MS/MS Detection LC_GC->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: General workflow for occupational exposure biomonitoring.

Conclusion

The selection of an appropriate internal standard is a critical step in developing robust and reliable biomonitoring methods for occupational exposure assessment. Stable isotope-labeled internal standards, particularly those labeled with ¹³C, consistently demonstrate superior performance in terms of accuracy, precision, and compensation for matrix effects when compared to deuterated and structural analog internal standards. While the initial cost of ¹³C-labeled standards may be higher, their use can lead to more reliable data, reducing the need for costly and time-consuming method troubleshooting and re-analysis. By adhering to validated experimental protocols and understanding the metabolic pathways of the target toxicants, researchers can ensure the generation of high-quality data that is essential for protecting worker health.

References

A Comparative Guide to the Cross-Validation of Methods for Determining Xylene Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of xylene metabolites in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is critical for accurate biological monitoring of xylene exposure in occupational health and for pharmacokinetic studies in drug development. This document presents a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflow to aid in method selection and implementation.

At a Glance: Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters for GC-MS and HPLC-based methods for the determination of urinary methylhippuric acids (MHAs), the primary metabolites of xylene. Data presented is a synthesis from multiple studies to provide a comparative overview.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection
Limit of Detection (LOD) 1 - 2.5 µg/mL[1]1 - 6 µg/mL
Limit of Quantitation (LOQ) 10 - 40 µg/mL[1]3 - 15 mg/L
Linearity Range 5 - 320 µg/mL[1]4 - 1000 µg/mL
Recovery 70 - 80%[1]>82 - 99%
Precision (Within-Day RSD) 2 - 12%[1]< 2 - 6.8%
Precision (Between-Day RSD) 2 - 19%[1]< 2 - 4.2%
Analysis Time ~11 - 20 minutes~6 - 21 minutes[2]
Sample Preparation Requires extraction and derivatizationOften requires extraction; direct injection is possible
Specificity High, based on mass fragmentationModerate, based on retention time and UV spectrum
Primary Analytes Methylhippuric acids (o-, m-, p-), Dimethylphenol, Methylbenzyl alcohol, Toluic acidMethylhippuric acids (o-, m-, p-)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Urinary Methylhippuric Acids

This protocol is based on a validated method for the simultaneous determination of hippuric acid and o-, m-, and p-methylhippuric acids in urine.[1]

a. Sample Preparation:

  • Extraction: To 1 mL of urine, add an internal standard and acidify with hydrochloric acid. Extract the metabolites with an organic solvent such as ethyl acetate by vortexing.

  • Derivatization: Evaporate the organic layer to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA, or diazomethane) to convert the acidic metabolites into their more volatile methyl or trimethylsilyl esters. Heat the mixture to ensure complete derivatization.

  • Final Preparation: Evaporate the derivatization agent and reconstitute the final residue in a suitable solvent (e.g., methanol or ethyl acetate) for injection into the GC-MS system.

b. Instrumental Conditions:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent DB-1 capillary column.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each metabolite and internal standard.

High-Performance Liquid Chromatography (HPLC-UV/DAD) Method for Urinary Methylhippuric Acids

This protocol is a generalized procedure based on several validated HPLC methods for the analysis of xylene metabolites in urine.

a. Sample Preparation:

  • Extraction (Optional but recommended for higher sensitivity):

    • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol and water. Acidify the urine sample and load it onto the cartridge. Wash the cartridge with a weak organic solvent to remove interferences. Elute the metabolites with a stronger organic solvent like methanol or acetonitrile.

    • Liquid-Liquid Extraction (LLE): Acidify the urine sample and extract with an organic solvent like ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate or organic extract to dryness and reconstitute the residue in the HPLC mobile phase.

  • Direct Injection (for higher concentration samples): Centrifuge the urine sample and dilute the supernatant with the mobile phase before injection.

b. Instrumental Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.01 M potassium phosphate, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol). A typical mobile phase composition is a mixture of distilled water, acetonitrile, and glacial acetic acid (84:16:0.025 v/v/v).

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C).

  • Detector Wavelength: 216 nm, 230 nm, or 254 nm.

Visualizing the Workflow and Metabolic Pathway

To better understand the processes involved, the following diagrams illustrate the metabolic pathway of xylene and the general analytical workflow for its metabolites.

Metabolic Pathway of Xylene Xylene Xylene Methylbenzyl_Alcohol Methylbenzyl Alcohol Xylene->Methylbenzyl_Alcohol Oxidation Dimethylphenol Dimethylphenol Xylene->Dimethylphenol Hydroxylation Methylbenzaldehyde Methylbenzaldehyde Methylbenzyl_Alcohol->Methylbenzaldehyde Oxidation Toluic_Acid Toluic Acid (Methylbenzoic Acid) Methylbenzaldehyde->Toluic_Acid Oxidation Methylhippuric_Acid Methylhippuric Acid Toluic_Acid->Methylhippuric_Acid Glycine Conjugation

Caption: Metabolic pathway of xylene leading to its major urinary metabolites.

Cross-Validation Workflow for Xylene Metabolite Analysis cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_HPLC HPLC Analysis cluster_DataAnalysis Data Analysis and Comparison Urine_Sample Urine Sample Collection Extraction Extraction (LLE or SPE) Urine_Sample->Extraction Derivatization Derivatization Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution GCMS_Analysis GC-MS Injection & Data Acquisition Derivatization->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing HPLC_Analysis HPLC Injection & Data Acquisition Reconstitution->HPLC_Analysis HPLC_Analysis->Data_Processing Method_Comparison Comparison of Performance Parameters Data_Processing->Method_Comparison

Caption: General workflow for the cross-validation of GC-MS and HPLC methods.

References

A Comparative Guide to Evaluating the Purity of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of quantitative bioanalytical studies relies heavily on the quality of internal standards. N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3, a deuterated stable isotope-labeled internal standard, is critical for the precise measurement of its corresponding analyte in complex matrices. Its utility, however, is directly proportional to its chemical and isotopic purity.

This guide provides a comparative framework for evaluating the purity of this compound standards from different suppliers. We present a series of recommended analytical tests, complete with detailed experimental protocols and hypothetical comparative data, to assist laboratories in making informed decisions when selecting a standard.

Purity Evaluation: A Multi-faceted Approach

A comprehensive assessment of a stable isotope-labeled standard involves three key areas:

  • Chemical Purity: The percentage of the desired chemical compound, irrespective of its isotopic composition.

  • Isotopic Purity (or Isotopic Enrichment): The percentage of the compound that contains the desired number of heavy isotopes (in this case, three deuterium atoms).

  • Impurity Profile: Identification and quantification of any other contaminants, such as residual solvents, water, or related substances.

The following sections detail the methodologies for assessing these parameters and present a comparative analysis of hypothetical standards from three different suppliers.

Experimental Workflow

The evaluation of a new batch of internal standard should follow a systematic workflow to ensure all aspects of its purity are thoroughly investigated.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting start Receive Standard from Supplier prep Prepare Stock & Working Solutions start->prep hplc Chemical Purity by HPLC-UV prep->hplc lcms Isotopic Purity & Identity by LC-HRMS prep->lcms qnmr Absolute Purity & Isotopic Enrichment by qNMR prep->qnmr end Final Purity & Enrichment Report hplc->end lcms->end qnmr->end

Caption: Workflow for the comprehensive purity evaluation of standards.

Comparative Purity Analysis

The following tables summarize the hypothetical purity data for this compound standards obtained from three different suppliers.

Table 1: Chemical and Absolute Purity Comparison

ParameterMethodSupplier ASupplier BSupplier CAcceptance Criteria
Chemical Purity HPLC-UV99.8%99.5%99.9%≥ 98.0%
Absolute Purity qNMR99.6%99.3%99.7%≥ 98.0%

Table 2: Isotopic Purity and Enrichment

ParameterMethodSupplier ASupplier BSupplier CAcceptance Criteria
Isotopic Distribution (d3) LC-HRMS99.5%98.8%99.7%≥ 98.0%
Isotopic Distribution (d0) LC-HRMS0.2%0.8%< 0.1%≤ 0.5%
Isotopic Enrichment ¹H NMR99.6%99.1%99.8%≥ 98.0%

Table 3: Impurity Profile

ParameterMethodSupplier ASupplier BSupplier CAcceptance Criteria
Water Content Karl Fischer0.15%0.30%0.10%≤ 0.5%
Residual Solvents GC-HS< 0.05%0.12% (Acetone)< 0.05%≤ 0.5%
Total Impurities Mass Balance0.4%0.7%0.3%≤ 2.0%

Discussion of Hypothetical Results

Based on the data presented, the standard from Supplier C demonstrates the highest overall quality, with exceptional chemical purity, the highest isotopic enrichment, and the lowest levels of unlabeled (d0) species and other impurities. The standard from Supplier A also shows high quality and meets all typical acceptance criteria for bioanalytical use. The standard from Supplier B , while still having high purity, shows a slightly lower isotopic enrichment and detectable residual solvents, which may be a consideration for highly sensitive assays.

This comparison underscores the importance of a multi-technique approach to verify the quality of critical reagents. While a supplier's Certificate of Analysis provides initial data, independent verification is recommended.

Detailed Experimental Protocols

The following are detailed protocols that can be adapted for the in-house verification of this compound purity.

Chemical Purity by High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To determine the chemical purity of the standard by separating it from any non-isotopically labeled, organic impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

  • Calculation: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Isotopic Purity by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Objective: To confirm the identity and determine the isotopic distribution of the d3-labeled standard.

  • Instrumentation: LC system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

  • LC Conditions: Use the same LC conditions as the HPLC-UV method.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Full Scan (MS1).

    • Scan Range: m/z 100-500.

    • Resolution: ≥ 60,000.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical m/z of the protonated molecule [M+H]⁺ (C₁₃H₁₄D₃NO₃S + H⁺).

    • From the mass spectrum of the corresponding chromatographic peak, determine the signal intensities for the d0, d1, d2, and d3 isotopic peaks.

    • Calculate the percentage of the d3 species relative to the sum of all detected isotopic species.

Absolute Purity and Isotopic Enrichment by Quantitative NMR (qNMR)
  • Objective: To determine the absolute purity (assay) of the standard and to confirm isotopic enrichment using a certified reference material.[1][2][3]

  • Instrumentation: NMR Spectrometer (≥ 400 MHz).

  • Internal Standard (IS): Certified reference material with known purity (e.g., Maleic Acid, Dimethyl sulfone). The IS should have a resonance peak that is well-resolved from the analyte peaks.

  • Solvent: Deuterated solvent in which both the analyte and IS are soluble (e.g., DMSO-d6, Methanol-d4).

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound standard.

    • Accurately weigh approximately 5-10 mg of the internal standard.

    • Dissolve both in a known volume of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and IS.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Analysis (Absolute Purity):

    • Integrate a well-resolved signal from the analyte (I_analyte) and a signal from the internal standard (I_IS).

    • The purity of the analyte is calculated using the following formula: Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: N = number of protons for the integrated signal, MW = molecular weight, m = mass, Purity_IS = certified purity of the internal standard.

  • Data Analysis (Isotopic Enrichment):

    • The N-acetyl group (CH₃) in the unlabeled compound gives a sharp singlet in the ¹H NMR spectrum. In the d3-labeled compound, this signal will be absent or significantly reduced.

    • By comparing the integration of this signal to another proton signal on the molecule (e.g., an aromatic proton), the percentage of the remaining unlabeled (d0) species can be estimated, thus confirming the isotopic enrichment.[4]

References

A Comparative Guide to the Limit of Detection and Quantification for N-Acetyl-S-Aryl-L-Cysteine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The data presented herein is compiled from various studies and showcases the capabilities of different analytical platforms, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The following table summarizes the limits of detection and quantification for N-Acetyl-S-phenyl-L-cysteine and other relevant mercapturic acids using different analytical methodologies. This data provides a benchmark for the expected sensitivity when developing a method for N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine.

AnalyteAnalytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
2-acetamido-3-phenylthiopropanoic acid (N-Acetyl-S-phenyl-L-cysteine)GC/MS/MS (EI mode)Urine1.5 ppb (5 pg)-[1]
Methyl ester of 2-acetamido-3-phenylthiopropanoic acidGC/MS/MS (CI mode)Urine0.6 ppb (2 pg)-[1]
Various Mercapturic AcidsLC-MS/MSUrine-0.01 - 3.2 µg/L[2]
N-acetyl-l-cysteine (NAC) and N-acetyl-cysteine-amide (NACA)HPLC with Fluorescence DetectionBiological Samples5 nM-[3][4]

Note: ppb = parts per billion; pg = picograms; µg/L = micrograms per liter; nM = nanomolar. The reported LODs for GC/MS/MS are given in both concentration and absolute amount injected. The LOQ for the LC-MS/MS method is presented as a range for a panel of different mercapturic acids.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are summaries of the experimental protocols used in the cited studies for the analysis of N-Acetyl-S-phenyl-L-cysteine and other mercapturic acids.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for N-Acetyl-S-phenyl-L-cysteine[1]
  • Sample Preparation: Urine samples are subjected to a clean-up procedure, which may involve solid-phase extraction (SPE) to isolate the analyte from the complex matrix. For the analysis of the methyl ester, a derivatization step is performed.

  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) is used. The system can be operated in either electron ionization (EI) or chemical ionization (CI) mode. A short gas chromatography column is utilized for rapid analysis.

  • Chromatographic Conditions:

    • Injection: Direct insertion probe or short-column gas chromatographic separation.

    • Carrier Gas: Typically helium.

    • Temperature Program: An optimized temperature gradient is used to ensure the separation of the analyte from other components.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) or Chemical Ionization (CI).

    • Detection: The mass spectrometer is operated in tandem MS (MS/MS) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for a Panel of Mercapturic Acids[2]
  • Sample Preparation: A simple "dilute-and-shoot" approach is often employed, where urine samples are diluted with an internal standard solution and then filtered before injection. This high-throughput method minimizes sample preparation time.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

    • Flow Rate: Optimized for the specific column dimensions.

    • Run Time: Typically around 15-20 minutes for a multiplexed analysis.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is common for mercapturic acids.

    • Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify each target mercapturic acid by monitoring specific precursor and product ion pairs. The use of isotopically labeled internal standards is crucial for accurate quantification.

Workflow and Pathway Diagrams

To visually represent the analytical process and the biological context, the following diagrams have been generated using the Graphviz (DOT language).

cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Urine Urine Sample Collection Acidification Acidification Urine->Acidification SPE Solid-Phase Extraction (SPE) (Optional) Acidification->SPE for cleaner samples Dilution Dilution with Internal Standard Acidification->Dilution for 'dilute-and-shoot' SPE->Dilution Filtration Filtration Dilution->Filtration LC LC System (Separation) Filtration->LC MS Tandem Mass Spectrometer (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the analysis of mercapturic acids in urine.

cluster_exposure Exposure & Metabolism cluster_detoxification Detoxification Pathway cluster_excretion Excretion Xenobiotic Xenobiotic (e.g., p-xylene) ReactiveMetabolite Reactive Electrophilic Metabolite Xenobiotic->ReactiveMetabolite GSH_conjugate Glutathione Conjugate ReactiveMetabolite->GSH_conjugate GSH Glutathione (GSH) GSH->GSH_conjugate GST Glutathione S-transferase (GST) GST->GSH_conjugate Cys_conjugate Cysteine Conjugate GSH_conjugate->Cys_conjugate - Gly, - Glu MercapturicAcid Mercapturic Acid (N-Acetyl-S-aryl-L-cysteine) Cys_conjugate->MercapturicAcid NAT N-acetyltransferase NAT->MercapturicAcid Urine_excretion Urinary Excretion MercapturicAcid->Urine_excretion

Caption: Mercapturic acid biosynthesis pathway.

Conclusion

While direct analytical methods for N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine are not prominently published, the analysis of its close structural analog, N-Acetyl-S-phenyl-L-cysteine, and other mercapturic acids is well-established. The data presented in this guide indicates that LC-MS/MS methods offer excellent sensitivity and selectivity, with limits of quantification in the low µg/L range being achievable. For researchers aiming to develop a quantitative assay for N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, the LC-MS/MS protocols described for other mercapturic acids provide a strong starting point. The use of a stable isotope-labeled internal standard corresponding to the target analyte will be critical for achieving high accuracy and precision. The information and workflows provided here should facilitate the development and validation of a robust and sensitive analytical method for this and other related mercapturic acid biomarkers.

References

A Comparative Guide to Sample Cleanup Techniques for Xylene Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of xylene metabolites, such as methylhippuric acids, in biological matrices is crucial for toxicological assessments and pharmacokinetic studies. Effective sample cleanup is a critical preceding step to instrumental analysis, aimed at removing interfering endogenous substances to enhance analytical sensitivity and prolong instrument life. This guide provides a comparative overview of three widely used sample cleanup techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), with a focus on their application to xylene metabolite analysis.

At a Glance: Performance Comparison

The choice of sample cleanup technique significantly impacts analyte recovery, the extent of matrix effects, and overall analytical performance. Below is a summary of quantitative data compiled from various studies to facilitate a direct comparison of SPE, LLE, and PPT.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Analyte Recovery >82% for methylhippuric acids[1]; >96% in synthetic urine[2]93% for methylhippuric acids from pooled urine[2]; Generally 70-80% for organic acids[3]Generally lower and more variable, analyte dependent[4]
Matrix Effect Minimal; significantly reduces ion suppressionModerate; can be significant depending on the solvent system and matrix complexityHigh; often results in significant ion suppression due to residual matrix components[5]
Selectivity High; tunable by sorbent and solvent selectionModerate; based on analyte partitioningLow; non-selective removal of proteins
Sample Throughput Moderate to High; amenable to automationLow to Moderate; can be labor-intensiveHigh; simple and fast procedure
Solvent Consumption Low to ModerateHighLow
Cost per Sample HigherLowerLowest

Experimental Workflows

A visual representation of the typical experimental workflows for each sample cleanup technique provides a clear understanding of the procedural steps involved.

cluster_SPE Solid-Phase Extraction (SPE) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_PPT Protein Precipitation (PPT) SPE_Start Sample Pre-treatment SPE_Cond Conditioning SPE_Start->SPE_Cond SPE_Equil Equilibration SPE_Cond->SPE_Equil SPE_Load Sample Loading SPE_Equil->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute SPE_End Analysis SPE_Elute->SPE_End LLE_Start Sample Acidification LLE_Add Add Extraction Solvent LLE_Start->LLE_Add LLE_Mix Vortex/Shake LLE_Add->LLE_Mix LLE_Cent Centrifugation LLE_Mix->LLE_Cent LLE_Sep Phase Separation LLE_Cent->LLE_Sep LLE_Evap Evaporation LLE_Sep->LLE_Evap LLE_Recon Reconstitution LLE_Evap->LLE_Recon LLE_End Analysis LLE_Recon->LLE_End PPT_Start Sample PPT_Add Add Precipitant PPT_Start->PPT_Add PPT_Vortex Vortex PPT_Add->PPT_Vortex PPT_Cent Centrifugation PPT_Vortex->PPT_Cent PPT_Super Collect Supernatant PPT_Cent->PPT_Super PPT_End Analysis PPT_Super->PPT_End

Caption: Comparative workflows for SPE, LLE, and PPT.

Detailed Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for Urinary Methylhippuric Acids

This protocol is adapted from a validated method for the determination of xylene metabolites in urine.[1][6]

  • Sample Pre-treatment: Dilute urine samples with a phosphate buffer (pH 6.86).

  • Cartridge Conditioning: Condition a MAX SPE cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the methylhippuric acids with a stronger organic solvent (e.g., methanol containing a small percentage of formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS or GC-MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for Urinary Methylhippuric Acids (NIOSH Method 8301)

This protocol is based on the NIOSH Manual of Analytical Methods for the determination of hippuric and methylhippuric acids in urine.[7]

  • Sample Preparation: Pipette 1.0 mL of urine into a 15-mL centrifuge tube.

  • Acidification and Salting Out: Add 40 µL of concentrated HCl and 0.3 g of sodium chloride to the urine sample and mix.[7]

  • Extraction: Add 4 mL of ethyl acetate and shake vigorously for 2 minutes.

  • Phase Separation: Centrifuge at approximately 100 x g for 5 minutes.[7]

  • Evaporation: Transfer 200 µL of the upper organic layer to a clean tube and evaporate to dryness using a heated water bath and a gentle stream of nitrogen.[7]

  • Reconstitution: Redissolve the residue in 200 µL of distilled water or mobile phase for analysis.[7]

Protein Precipitation (PPT) Protocol for Biological Samples

This is a general protocol for protein removal from plasma or serum samples, which can be adapted for urine if high protein content is a concern.

  • Sample Aliquoting: Take a known volume of the biological sample (e.g., 100 µL of plasma or urine).

  • Precipitant Addition: Add a threefold volume of a cold organic solvent (e.g., 300 µL of acetonitrile or methanol) to the sample.[8] Acetonitrile is often more effective at precipitating proteins than methanol.[8][9]

  • Vortexing: Vortex the mixture for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analytes of interest.

  • Analysis: The supernatant can be directly injected for analysis or evaporated and reconstituted for concentration.

Xylene Metabolism and Key Metabolites

Understanding the metabolic pathway of xylene is essential for selecting appropriate analytical targets.

Xylene Xylene Methylbenzyl_alcohol Methylbenzyl alcohol Xylene->Methylbenzyl_alcohol Oxidation Toluic_acid Toluic acid Methylbenzyl_alcohol->Toluic_acid Oxidation Methylhippuric_acid Methylhippuric acid (biomarker) Toluic_acid->Methylhippuric_acid Glycine conjugation

Caption: Simplified metabolic pathway of xylene.

Concluding Remarks

The selection of an appropriate sample cleanup technique is a critical decision in the bioanalysis of xylene metabolites, with each method presenting a unique set of advantages and disadvantages.

  • Solid-Phase Extraction (SPE) stands out for its high selectivity and efficiency in removing matrix interferences, leading to cleaner extracts and improved analytical sensitivity. It is particularly well-suited for methods requiring low limits of detection.

  • Liquid-Liquid Extraction (LLE) offers a cost-effective alternative that can provide good recovery and sample cleanup.[3] However, it is more labor-intensive and consumes larger volumes of organic solvents.

  • Protein Precipitation (PPT) is the simplest and fastest method, making it ideal for high-throughput screening.[8] Its major drawback is the limited cleanup efficiency, which can lead to significant matrix effects and potential ion suppression in mass spectrometry-based analyses.[5]

For researchers requiring high-quality, reproducible data with minimal matrix interference, SPE is the recommended method . For laboratories where cost and sample throughput are the primary considerations and the analytical method is robust enough to handle some matrix effects, LLE or PPT may be suitable alternatives. The final choice should be guided by the specific requirements of the analytical method, the desired level of data quality, and the available resources.

References

Safety Operating Guide

Proper Disposal of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn. Based on the safety data for similar compounds, the following should be considered standard practice:

Personal Protective Equipment (PPE)Specification
Eye Protection Safety goggles with side protection.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber), tested according to EN 374.
Skin and Body Protection Laboratory coat.

It is also advised to work in a well-ventilated area to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure

The disposal of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide:

  • Do Not Mix: Keep the compound in its original container. Do not mix it with other chemical waste.

  • Labeling: Ensure the container is clearly and accurately labeled with the full chemical name: "this compound" and the CAS number "1331909-07-9".

  • Containment: The container should be securely sealed to prevent any leakage or spillage.

  • Waste Classification: This compound should be treated as chemical waste. The presence of the dimethylbenzene group suggests it should be handled with consideration for potential organic solvent-related hazards.

  • Contact Environmental Health and Safety (EHS): Consult with your institution's EHS department to determine the specific disposal pathway for this category of chemical waste. They will provide guidance on whether it should be incinerated or landfilled in a designated hazardous waste facility.

  • Documentation: Maintain a record of the disposal, including the chemical name, quantity, and date of disposal.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.

A Identify Waste Chemical (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B D Consult Institutional EHS for Disposal Protocol A->D C Ensure Proper Labeling and Containment B->C E Segregate from Other Waste C->E G Arrange for Professional Waste Disposal Pickup D->G F Store in Designated Chemical Waste Area E->F F->G H Complete Disposal Documentation G->H

Figure 1. A workflow diagram illustrating the key steps for the proper disposal of this compound.

Disclaimer: The information provided here is a general guide. Always consult the specific Safety Data Sheet for the compound if available and follow all applicable local, state, and federal regulations for chemical waste disposal. Your institution's Environmental Health and Safety department is the primary resource for specific guidance.

Personal protective equipment for handling N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to prevent exposure when handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Standards
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]
Respiratory Not typically required under normal use with adequate ventilation. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed if workplace conditions warrant respirator use.[1]
Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its non-deuterated analogue.

PropertyValue
CAS Number 1331909-07-9[3]
Molecular Formula C13H14D3NO3S[4]
Molecular Weight 270.36 g/mol [3][4]
Appearance Pale Yellow Solid[3]
Storage Temperature 2-8°C[3]
Melting Point Not available for deuterated compound. N-Acetyl-L-cysteine: 109 - 111 °C / 228.2 - 231.8 °F[5]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to disposal.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and CAS number on the label match the order.

  • Store the compound at the recommended temperature of 2-8°C in a dry, well-ventilated area.[3]

Preparation and Weighing
  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • As deuterated compounds are often hygroscopic, handle them in a dry atmosphere, such as a glove box or under an inert gas like nitrogen or argon, to prevent moisture contamination.[6][7]

  • Use clean, dry glassware and spatulas. Consider drying glassware in an oven at approximately 150°C for at least 4 hours and cooling in a desiccator before use.[6][7]

  • When weighing, use an analytical balance within a ventilated enclosure to prevent the dispersion of fine particles.

Dissolution and Use
  • If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Use a vortex mixer instead of shaking to mix solutions, which can help avoid contamination from the container cap.[7]

  • Keep containers tightly closed when not in use.

First Aid Measures

In the event of accidental exposure, follow these first aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][8]
Ingestion Call a poison center or doctor if you feel unwell. Rinse mouth with water.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect waste material in clearly labeled, sealed containers. Do not mix with other waste streams.[8]

  • Container Disposal : Handle uncleaned, empty containers as you would the product itself.[8]

  • Regulatory Compliance : Dispose of the chemical waste and containers at an approved waste disposal facility in accordance with local, state, and federal regulations.[2][8]

Process Workflow

G Handling and Disposal Workflow for this compound receive Receive and Inspect store Store at 2-8°C receive->store weigh Weigh in Ventilated Area store->weigh Transfer to Lab dissolve Dissolve and Use weigh->dissolve ppe Wear Appropriate PPE weigh->ppe first_aid First Aid Procedures weigh->first_aid dissolve->ppe dissolve->first_aid collect_waste Collect Waste dissolve->collect_waste Generate Waste dispose Dispose via Approved Facility collect_waste->dispose

Caption: Workflow for safe handling and disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。